Mbl-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H21N3O5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2 |
InChI 键 |
VUFHVYGLBAXUHI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Part 1: Mannan-Binding Lectin (MBL) as a Therapeutic Target
An in-depth technical guide on the core mechanism of action of molecules targeting MBLs (Mannan-Binding Lectin and Metallo-β-Lactamase).
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Mbl-IN-3". The "-IN-" nomenclature typically suggests an inhibitor. It is plausible that this is a novel, pre-publication compound. This guide, therefore, provides a comprehensive technical overview of the two primary biological targets abbreviated as MBL: Mannan-Binding Lectin and Metallo-β-Lactamases. Understanding the mechanism of action of these targets is fundamental for the development of any potential inhibitor, such as "this compound".
Mannan-Binding Lectin is a crucial component of the innate immune system, functioning as a pattern recognition molecule that identifies and eliminates pathogens.
Core Mechanism of Action
MBL recognizes specific carbohydrate patterns (mannose, fucose, and N-acetylglucosamine) on the surfaces of a wide array of pathogens, including bacteria, viruses, fungi, and parasites.[1][2] This binding event initiates the lectin pathway of the complement system. Upon binding to a pathogen, MBL, which is in a complex with MBL-associated serine proteases (MASPs), undergoes a conformational change.[1][3] This change activates MASP-2, which then cleaves complement proteins C4 and C2 to form the C3 convertase (C4b2a).[4][5] The C3 convertase amplifies the complement cascade, leading to opsonization (tagging pathogens for phagocytosis) and the formation of the membrane attack complex (MAC), which directly lyses pathogens.[1][2]
Signaling Pathway and Experimental Workflow
Caption: MBL signaling and a potential inhibitor screening workflow.
Quantitative Data for MBL
| Parameter | Description | Typical Values |
| Binding Affinity (Kd) | Dissociation constant for MBL binding to mannose | Low micromolar (µM) range |
| MASP-2 Activation | Concentration of MBL required for half-maximal MASP-2 activation | Nanomolar (nM) range |
Experimental Protocols
1. MBL-Ligand Binding Assay (ELISA):
-
Principle: To quantify the inhibition of MBL binding to its carbohydrate ligand.
-
Protocol:
-
Microtiter plates are coated with mannan.
-
Purified human MBL is pre-incubated with varying concentrations of a potential inhibitor (e.g., this compound).
-
The MBL-inhibitor mixture is added to the mannan-coated wells.
-
Unbound MBL is washed away.
-
Bound MBL is detected using an anti-MBL antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
The IC50 value of the inhibitor is determined by measuring the reduction in signal.
-
2. Complement Functional Assay:
-
Principle: To measure the functional consequence of MBL inhibition on complement activation.
-
Protocol:
-
A serum sample deficient in the classical pathway is used as a source of complement components.
-
The serum is incubated with a mannan-coated surface to activate the lectin pathway.
-
The activation of the complement cascade is measured by quantifying the deposition of C4b or C3b using specific antibodies in an ELISA format.
-
The assay is repeated in the presence of varying concentrations of the MBL inhibitor to determine its effect on complement activation.
-
Part 2: Metallo-β-Lactamases (MBLs) as a Therapeutic Target
Metallo-β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[6][7]
Core Mechanism of Action
MBLs hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[6] Their active site contains one or two zinc ions that are crucial for catalysis.[6][8] These zinc ions coordinate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[6] This leads to the opening of the ring and inactivation of the antibiotic. Unlike other β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid.[6]
Enzymatic Mechanism and Inhibition Strategy
Caption: The catalytic cycle of MBL and a potential inhibitory mechanism.
Quantitative Data for MBL Inhibitors
| Parameter | Description | Typical Values for Potent Inhibitors |
| IC50 | Half-maximal inhibitory concentration | Low micromolar (µM) to nanomolar (nM) |
| Ki | Inhibition constant | Nanomolar (nM) range |
| MIC Synergy | Fold reduction in the Minimum Inhibitory Concentration of an antibiotic in the presence of an inhibitor | >4-fold |
Experimental Protocols
1. Biochemical Inhibition Assay:
-
Principle: To measure the direct inhibition of MBL enzymatic activity.
-
Protocol:
-
Purified MBL enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by adding a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin, which changes color upon hydrolysis.
-
The rate of hydrolysis is monitored spectrophotometrically by measuring the increase in absorbance at 486 nm.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
-
2. Bacterial Cell-Based Synergy Assay (Checkerboard Assay):
-
Principle: To assess the ability of an MBL inhibitor to restore the efficacy of a β-lactam antibiotic against an MBL-producing bacterial strain.
-
Protocol:
-
A two-dimensional checkerboard titration is performed in a 96-well plate with serial dilutions of the β-lactam antibiotic on one axis and the MBL inhibitor on the other.
-
Each well is inoculated with a standardized suspension of an MBL-producing bacterium (e.g., E. coli expressing NDM-1).
-
The plate is incubated for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with the inhibitor is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
-
References
- 1. Mannan-binding lectin - Wikipedia [en.wikipedia.org]
- 2. Mannose-binding lectin (MBL) [bio.davidson.edu]
- 3. Mannose-Binding Lectin: Biologic Characteristics and Role in the Susceptibility to Infections and Ischemia-Reperfusion Related Injury in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ambiguous role of mannose-binding lectin (MBL) in human immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptors (TLRs) and mannan-binding lectin (MBL): On constant alert in a hostile environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universe84a.com [universe84a.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Insights into the Subclass B3 Metallo-β-Lactamase SMB-1 and the Mode of Inhibition by the Common Metallo-β-Lactamase Inhibitor Mercaptoacetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Metallo-β-Lactamases
Disclaimer: Extensive searches for a specific molecule designated "Mbl-IN-3" have not yielded any publicly available information. The "IN" designation strongly suggests an inhibitor. Given the frequent abbreviation of Metallo-β-Lactamase to "MBL" in scientific literature, this guide will focus on the inhibition of this critical class of enzymes. The information presented herein pertains to the general class of Metallo-β-Lactamase inhibitors and not to a specific, unidentifiable compound.
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1] These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam drugs, including penicillins, cephalosporins, and carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][2] The development of potent and specific MBL inhibitors to be co-administered with β-lactam antibiotics is a critical strategy to combat antibiotic resistance.[3][4]
The Target: Metallo-β-Lactamases (MBLs)
MBLs are classified under Ambler class B and are further divided into subclasses B1, B2, and B3 based on their amino acid sequences and the number of zinc ions required for their catalytic activity. The majority of clinically significant MBLs, such as New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP), belong to subclass B1. These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
The catalytic mechanism of MBLs involves the coordination of the β-lactam ring by the zinc ions, which facilitates a nucleophilic attack by a zinc-bridged hydroxide (B78521) ion. This leads to the opening of the β-lactam ring and the inactivation of the antibiotic.
Figure 1: Generalized catalytic mechanism of a di-zinc Metallo-β-Lactamase (MBL).
Inhibitory Strategies
The primary strategies for MBL inhibition focus on disrupting the enzyme's catalytic activity, primarily by targeting the active site zinc ions. MBL inhibitors can be broadly categorized based on their mechanism of action:
-
Zinc-Chelating Agents: These inhibitors function by binding to and sequestering the zinc ions essential for catalysis. This is a common and effective mechanism.
-
Active Site Binders: These molecules bind to the active site of the MBL without necessarily chelating the zinc ions, thereby preventing the substrate (the β-lactam antibiotic) from binding.
Quantitative Data for Representative MBL Inhibitors
The following table summarizes the in vitro inhibitory activity of several MBL inhibitors against common MBL enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target MBL | IC50 (µM) | Inhibition Mechanism |
| Dexrazoxane | NDM-1 | 1.3 | Zinc Chelator |
| Embelin | NDM-1 | 2.8 | Zinc Chelator |
| Candesartan Cilexetil | NDM-1 | 5.6 | Zinc Chelator |
| Nordihydroguaiaretic Acid | NDM-1 | 8.9 | Direct Engagement |
| Taniborbactam | NDM-1 | 0.038 | Boron-based inhibitor |
| ANT431 | NDM-1 | 0.12 | Not specified |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The identification and characterization of MBL inhibitors involve a series of in vitro and in vivo assays.
1. Nitrocefin (B1678963) Hydrolysis Assay (In Vitro Enzyme Inhibition)
This is a common spectrophotometric assay used to screen for MBL inhibitors. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring. MBL activity is measured by the rate of this color change. The presence of an inhibitor will slow down or stop the hydrolysis, thus preventing the color change.
-
Protocol Outline:
-
Purified MBL enzyme is pre-incubated with various concentrations of the test inhibitor in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of nitrocefin.
-
The change in absorbance at a specific wavelength (e.g., 486 nm) is monitored over time using a spectrophotometer.
-
The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Figure 2: Workflow for the nitrocefin hydrolysis assay to screen for MBL inhibitors.
2. Minimum Inhibitory Concentration (MIC) Assay (Cell-based Activity)
The checkerboard MIC assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a bacterial strain that produces an MBL. A synergistic effect is observed when the combined effect of the two compounds is greater than the sum of their individual effects.
-
Protocol Outline:
-
A bacterial suspension of an MBL-producing strain is prepared.
-
A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the rows and serial dilutions of the MBL inhibitor along the columns.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions to allow bacterial growth.
-
The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.
-
Future Directions
The development of broad-spectrum MBL inhibitors that are effective against a wide range of MBL variants remains a significant challenge. Current research focuses on the discovery of novel chemical scaffolds and the optimization of existing inhibitor classes to improve their potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop clinically useful MBL inhibitors that can be co-administered with β-lactam antibiotics to overcome MBL-mediated resistance and preserve the efficacy of these life-saving drugs.
References
An In-Depth Technical Guide to the Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and rapid global spread of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1][2][3][4] NDM-1, a class B1 metallo-β-lactamase (MBL), possesses a broad substrate spectrum, enabling it to hydrolyze and inactivate a wide range of β-lactam antibiotics, including the last-resort carbapenems.[1][5][6][7] This capability renders bacteria producing this enzyme multi-drug resistant, significantly limiting therapeutic options.[1][5] The development of effective NDM-1 inhibitors to be used in combination with existing β-lactam antibiotics is therefore a critical area of research. This guide provides a technical overview of the NDM-1 inhibition pathway, focusing on the molecular mechanisms of inhibition, experimental methodologies for inhibitor evaluation, and a structured presentation of key quantitative data for representative inhibitors. While specific information on a compound designated "MBL-IN-3" is not available in the current scientific literature, this guide will utilize data from well-characterized NDM-1 inhibitors to illustrate the principles of NDM-1 inhibition.
The NDM-1 Enzyme: Structure and Catalytic Mechanism
NDM-1 belongs to the B1 subclass of metallo-β-lactamases, characterized by a catalytic site containing two zinc ions (Zn1 and Zn2).[2][8][9] These zinc ions are crucial for the enzyme's catalytic activity.[2][5][7] The active site of NDM-1 is located in a deep cavity formed by two residual loops.[7]
The catalytic mechanism of NDM-1 involves the following key steps:
-
Substrate Binding: The β-lactam antibiotic binds to the active site of the NDM-1 enzyme.
-
Nucleophilic Attack: The zinc ions activate a water molecule, generating a hydroxide (B78521) ion.[7] This hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[2][3][7]
-
Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The β-lactam ring is opened, inactivating the antibiotic.
-
Product Release: The hydrolyzed, inactive antibiotic is released from the active site, and the enzyme is regenerated for another catalytic cycle.
NDM-1 Inhibition Strategies
The primary strategies for inhibiting NDM-1 focus on disrupting its catalytic mechanism. These strategies can be broadly categorized as:
-
Zinc Chelators: These inhibitors function by binding to and sequestering the essential zinc ions from the active site, thereby rendering the enzyme inactive.[9][10] Ethylenediaminetetraacetic acid (EDTA) and dipicolinic acid are classic examples of this class.[10]
-
Active Site Binders: These inhibitors are designed to bind directly to the active site of NDM-1, preventing the substrate (β-lactam antibiotic) from accessing it. These can be further classified into:
-
Competitive Inhibitors: These molecules compete with the substrate for binding to the active site.
-
Non-competitive or Uncompetitive Inhibitors: These bind to a site other than the active site, causing a conformational change that inactivates the enzyme.
-
-
Mechanism-Based Inhibitors: These compounds are processed by the enzyme in a similar manner to the substrate, but lead to the formation of a stable, covalent adduct with the enzyme, causing irreversible inhibition.
Quantitative Data on NDM-1 Inhibitors
The efficacy of NDM-1 inhibitors is quantified using several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The minimum inhibitory concentration (MIC) is used to assess the ability of an inhibitor to restore the activity of a β-lactam antibiotic against NDM-1-producing bacteria.
Table 1: Inhibitory Activity of Selected Compounds against NDM-1
| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Notes |
| Thiol-containing | L-Captopril | 7.9 | - | A well-known ACE inhibitor with off-target NDM-1 activity. |
| Bisthiazolidines | Compound 1 | - | 7 ± 1 | Penicillin analogs that act as zinc-bridging inhibitors.[11] |
| Carboxylic Acids | Indole-2-carboxylates | 0.06 - 0.94 | - | Potent broad-spectrum MBL inhibitors.[12] |
| Natural Products | Aspergillomarasmine A (AMA) | - | - | A natural product that functions as a zinc chelator.[9] |
| Dipicolinic Acid Derivatives | 4-(3-aminophenyl)dipicolinic acid | - | - | Binds to NDM-1 via interaction with the active site zinc ions.[13] |
Note: Data is compiled from various sources and experimental conditions may vary. This table is for comparative purposes.
Table 2: Synergistic Activity of NDM-1 Inhibitors with Meropenem
| Bacterial Strain | Inhibitor | Inhibitor Conc. (mg/L) | Meropenem MIC alone (mg/L) | Meropenem MIC with Inhibitor (mg/L) | Fold Reduction in MIC |
| E. coli (NDM-1) | Compound 9 | 16 | >128 | 0.125 | >1024 |
| K. pneumoniae (NDM-1) | Compound 9 | 16 | >128 | 0.125 | >1024 |
| E. coli (NDM-4) | Compound 6k | - | - | - | Up to 5333 |
| P. mirabilis (NDM) | Compound 6k | - | - | - | - |
Note: Data is illustrative and sourced from published studies.[12][14] The specific compounds are referenced in the cited literature.
Experimental Protocols for NDM-1 Inhibition Assays
Accurate evaluation of NDM-1 inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
NDM-1 Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or CENTA, by purified NDM-1 enzyme.
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
Chromogenic substrate (e.g., 100 µM nitrocefin)
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate (nitrocefin) to each well.
-
Immediately monitor the change in absorbance at the appropriate wavelength (492 nm for nitrocefin) over time using a spectrophotometer.[15]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This cell-based assay determines the lowest concentration of an antibiotic, alone or in combination with an inhibitor, that prevents visible growth of a bacterial strain.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test inhibitor compound
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Prepare two-fold serial dilutions of the antibiotic in CAMHB in a 96-well plate.
-
For the combination assay, add a fixed, sub-inhibitory concentration of the test inhibitor to each well containing the serially diluted antibiotic.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration.
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with bacteria and the inhibitor alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
The development of potent and specific NDM-1 inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance mediated by this enzyme. While the specific compound "this compound" remains uncharacterized in the public domain, the principles of NDM-1 inhibition and the methodologies for inhibitor evaluation outlined in this guide provide a solid foundation for researchers in this field. The data presented for representative inhibitors highlight the potential for restoring the efficacy of our existing antibiotic arsenal. Continued research efforts focusing on the discovery and optimization of novel NDM-1 inhibitors are essential to address this urgent public health challenge.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New metallo β-lactamase NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 9. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Metallo-β-Lactamases (MBLs) for Researchers, Scientists, and Drug Development Professionals
Introduction
Extensive research has been conducted to identify a specific chemical entity designated as "Mbl-IN-3." However, a comprehensive search of publicly available scientific databases and literature reveals no specific molecule with this identifier. The search results predominantly refer to two distinct biological macromolecules abbreviated as MBL: Metallo-β-Lactamases and Mannan-Binding Lectin. This guide will focus on Metallo-β-Lactamases (MBLs), a critical area of research in the context of antibiotic resistance, which may be the intended topic of interest.
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[1][2] The rise of MBL-producing bacteria poses a significant global health threat, driving research into the structure, function, and inhibition of these enzymes.[2]
Chemical Properties and Structure of MBLs
MBLs are proteins and do not have a single "chemical structure" in the way a small molecule does. Instead, their structure is defined by their amino acid sequence and three-dimensional folding. MBLs are characterized by an αβ/βα sandwich fold and a conserved active site containing one or two zinc ions, which are essential for their catalytic activity.[3][4] These zinc ions are coordinated by specific amino acid residues, typically histidine and cysteine.
MBLs are classified into three subclasses based on their amino acid sequence homology and zinc-binding motifs: B1, B2, and B3.
-
Subclass B1: These are the most clinically prevalent MBLs and possess a binuclear zinc center.
-
Subclass B2: These enzymes are unique in that they are active with only one zinc ion.
-
Subclass B3: Like B1, these enzymes also have a binuclear zinc active site, but with different coordinating residues.
The overall structure of MBLs includes a substrate-binding pocket located above the zinc ions, which is formed by external loops. The differences in the structure of this pocket among the subclasses are crucial for their substrate specificity.
Mechanism of Action
The catalytic mechanism of MBLs involves the hydrolysis of the amide bond in the β-lactam ring of antibiotics. The zinc ion(s) in the active site act as a Lewis acid, activating a water molecule to serve as a nucleophile. This activated water molecule then attacks the carbonyl carbon of the β-lactam ring, leading to its opening and inactivation of the antibiotic. This mechanism is distinct from that of serine-β-lactamases, which utilize a serine residue as the nucleophile.
Signaling Pathways and Biological Role
MBLs do not participate in signaling pathways in the traditional sense. Their primary biological role is to provide a defense mechanism for bacteria against β-lactam antibiotics. By hydrolyzing these antibiotics, MBLs allow bacteria to survive and proliferate in the presence of these drugs, leading to antibiotic resistance. The genes encoding MBLs are often located on mobile genetic elements such as plasmids and transposons, which facilitates their rapid spread among different bacterial species.
Experimental Protocols
The study of MBLs involves a variety of experimental techniques. Below are generalized protocols for key experiments.
Protocol 1: MBL Gene Identification and Cloning
-
DNA Extraction: Isolate genomic or plasmid DNA from the bacterial strain of interest using a commercial kit.
-
PCR Amplification: Amplify the MBL gene using primers designed based on known MBL sequences.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to verify the size of the amplified gene.
-
Gene Sequencing: Sequence the purified PCR product to confirm the identity of the MBL gene.
-
Cloning: Ligate the amplified MBL gene into an expression vector (e.g., pET series) and transform the construct into a suitable E. coli expression host.
Protocol 2: MBL Protein Expression and Purification
-
Bacterial Culture: Grow the E. coli host containing the MBL expression vector in a suitable medium (e.g., LB broth) at 37°C.
-
Induction: Induce protein expression by adding an inducing agent like IPTG when the culture reaches a specific optical density.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a suitable buffer.
-
Purification: Purify the MBL protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.
-
Purity Analysis: Assess the purity of the protein using SDS-PAGE.
Protocol 3: Enzyme Kinetics Assay
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., HEPES or MOPS) containing a known concentration of the purified MBL enzyme.
-
Substrate Addition: Add a β-lactam substrate (e.g., imipenem (B608078) or nitrocefin) to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the absorbance data. Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
Conclusion
While the specific entity "this compound" remains unidentified in the current scientific literature, the broader topic of Metallo-β-Lactamases is of immense importance in the field of infectious diseases and drug development. Understanding the structure, function, and mechanism of these enzymes is crucial for the design of novel inhibitors that can overcome antibiotic resistance. The protocols and information provided in this guide offer a foundational understanding for researchers dedicated to combating the threat of MBL-producing pathogens.
References
- 1. universe84a.com [universe84a.com]
- 2. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Biology of Human Metallo-β-Lactamase Fold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights for Core Scaffold and Substrate Specificity of B1, B2, and B3 Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Mbl-IN-3: A Potent Inhibitor of Metallo-β-Lactamases - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge in the treatment of bacterial infections. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. The development of potent and specific MBL inhibitors is a critical area of research to restore the efficacy of existing antibiotics. This technical guide focuses on Mbl-IN-3, a compound identified as a potent inhibitor of key metallo-β-lactamases.
This compound, also referred to as compound 35 and available under the catalog number HY-144261, has demonstrated significant inhibitory activity against clinically relevant MBLs. This document provides a comprehensive summary of the currently available data on this compound, its effects on various metallo-β-lactamases, and general experimental protocols relevant to its study.
Core Data Presentation
The inhibitory activity of this compound has been quantified against several metallo-β-lactamases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Metallo-β-Lactamase Target | IC50 (µM) |
| VIM-1 | 0.6[1][2][3] |
| NDM-1 | 1.0[1][2][3] |
| IMP-7 | No inhibition observed |
Table 1: Inhibitory Potency of this compound against selected Metallo-β-Lactamases.
Mechanism of Action
Details regarding the precise mechanism of action of this compound have not been made publicly available in the reviewed literature. Typically, MBL inhibitors function by interacting with the zinc ions in the active site of the enzyme, either by chelating these essential metal cofactors or by forming a stable complex with the enzyme-zinc adduct, thereby preventing the hydrolysis of the β-lactam ring of antibiotics. Further research is required to elucidate the specific molecular interactions and the kinetic profile (e.g., competitive, non-competitive, or uncompetitive inhibition) of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of MBL inhibitors like this compound. While the specific conditions for this compound are not publicly available, these protocols provide a framework for its evaluation.
Metallo-β-Lactamase Inhibition Assay (IC50 Determination)
This assay is fundamental in determining the concentration of an inhibitor required to reduce the enzymatic activity of a metallo-β-lactamase by 50%.
1. Principle: The hydrolysis of a chromogenic or fluorogenic β-lactam substrate by an MBL results in a measurable change in absorbance or fluorescence. The presence of an inhibitor will decrease the rate of this reaction in a concentration-dependent manner.
2. Key Reagents and Materials:
-
Purified MBLs (e.g., NDM-1, VIM-1)
-
This compound (or other test inhibitors)
-
Chromogenic substrate (e.g., Nitrocefin) or a clinically relevant substrate (e.g., Meropenem)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with a defined concentration of ZnCl2)
-
96-well microtiter plates (UV-transparent for spectrophotometric assays)
-
Spectrophotometer or fluorometer plate reader
3. General Procedure (using Nitrocefin):
-
Prepare a stock solution of the MBL in the assay buffer. The final enzyme concentration should be optimized to ensure a linear reaction rate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and the MBL solution.
-
Include control wells containing the enzyme without the inhibitor and wells with buffer only for background correction.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the Nitrocefin solution to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 492 nm for hydrolyzed Nitrocefin) over time.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance-time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against a bacterial strain.
1. Principle: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence of varying concentrations of the MBL inhibitor. A significant reduction in the antibiotic's MIC in the presence of the inhibitor indicates synergy.
2. Key Reagents and Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
This compound
-
β-lactam antibiotic (e.g., Meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
3. General Procedure:
-
Prepare serial twofold dilutions of the antibiotic along the rows and the MBL inhibitor along the columns of a 96-well plate in CAMHB.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include control wells for each compound alone to determine their individual MICs.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC for each combination as the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to quantify the interaction. The FICI is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).
-
Interpret the results based on the FICI value: Synergy (FICI ≤ 0.5), Additivity (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), or Antagonism (FICI > 4).
Conclusion and Future Directions
This compound has emerged as a potent inhibitor of VIM-1 and NDM-1, two of the most clinically significant metallo-β-lactamases. The available data suggests its potential as a lead compound for the development of novel therapeutics to combat antibiotic resistance. However, to fully realize its potential, further investigations are imperative.
Key areas for future research include:
-
Elucidation of the Chemical Structure: The definitive chemical structure of this compound is essential for understanding its mode of action and for structure-activity relationship (SAR) studies.
-
Mechanism of Inhibition Studies: Detailed kinetic analyses are needed to determine whether this compound is a competitive, non-competitive, or uncompetitive inhibitor, and to ascertain its binding affinity (Ki).
-
Broad-Spectrum Activity: The inhibitory profile of this compound should be expanded to include a wider range of MBLs, including various IMP and other emerging variants.
-
Selectivity Profiling: It is crucial to assess the selectivity of this compound against human metalloenzymes to predict potential off-target effects and cytotoxicity.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in combination with a β-lactam antibiotic.
The development of this compound and similar compounds represents a promising strategy to address the growing threat of MBL-mediated antibiotic resistance. A comprehensive understanding of its chemical and biological properties will be pivotal in advancing this compound or its analogs through the drug development pipeline.
References
Unveiling the Molecular Underpinnings of NDM-1 Inhibition by Mbl-IN-3
For Immediate Release
In the global battle against antibiotic resistance, the emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of carbapenem (B1253116) antibiotics, often considered the last line of defense against multidrug-resistant bacterial infections. The scientific community has been actively seeking potent inhibitors of NDM-1 to restore the clinical utility of these critical drugs. This technical guide delves into the structural basis of the interaction between NDM-1 and a promising inhibitor, Mbl-IN-3, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative binding data, and the experimental methodologies employed in its characterization.
Quantitative Analysis of this compound Inhibition of NDM-1
This compound, also identified as compound 72922413, has been characterized as a noteworthy inhibitor of NDM-1.[1][2] The primary quantitative measure of its inhibitory potential is its half-maximal inhibitory concentration (IC50), which has been determined to be 54 ± 4 μM .[1][2] Furthermore, studies have demonstrated the synergistic effect of this compound in combination with carbapenem antibiotics. Specifically, this compound has been shown to lower the minimum inhibitory concentrations (MICs) of meropenem (B701) against clinical isolates of E. coli and K. pneumoniae that express the NDM-1 enzyme, indicating its potential to resensitize resistant bacteria to existing antibiotics.[1]
| Inhibitor | Target Enzyme | IC50 (μM) | Effect on Meropenem MIC | Reference |
| This compound | NDM-1 | 54 ± 4 | Lowers MIC in NDM-1 expressing E. coli and K. pneumoniae |
Structural Basis of this compound Binding to NDM-1
While a definitive co-crystal structure of the this compound-NDM-1 complex is not yet publicly available, the identification of this inhibitor was facilitated by machine learning models, suggesting a strong theoretical and computational basis for its binding. These computational approaches typically involve docking simulations to predict the most favorable binding pose of the inhibitor within the active site of the enzyme.
The active site of NDM-1 is a shallow, broad groove containing two zinc ions (Zn1 and Zn2) that are crucial for its catalytic activity. These zinc ions are coordinated by a series of histidine, aspartate, and cysteine residues and play a key role in activating a water molecule for the hydrolysis of the β-lactam ring of antibiotics. It is highly probable that this compound, like many other metallo-β-lactamase inhibitors, interacts with these catalytic zinc ions, thereby disrupting the enzymatic mechanism. The precise nature of these interactions, including the specific residues involved and the coordination geometry with the zinc ions, awaits elucidation through high-resolution structural studies such as X-ray crystallography or cryo-electron microscopy.
Experimental Protocols
The characterization of this compound and its inhibitory activity against NDM-1 involves a series of established biochemical and microbiological assays. The following sections outline the general methodologies for these key experiments.
NDM-1 Protein Expression and Purification
-
Gene Cloning and Expression: The gene encoding for the mature NDM-1 enzyme (typically excluding the signal peptide) is cloned into a suitable expression vector, such as pET-21a. This construct is then transformed into a competent bacterial expression host, commonly E. coli BL21(DE3).
-
Protein Overexpression: The transformed E. coli cells are cultured in a rich medium (e.g., Luria-Bertani broth) to a desired optical density. Protein expression is then induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed using methods such as sonication or high-pressure homogenization. The cell debris is then removed by ultracentrifugation to obtain a clear lysate containing the soluble NDM-1 protein.
-
Chromatographic Purification: The NDM-1 protein is purified from the cell lysate using a series of chromatographic techniques. A common first step is affinity chromatography, utilizing a tag (e.g., a polyhistidine-tag) engineered onto the protein to bind to a specific resin (e.g., Ni-NTA). This is followed by size-exclusion chromatography to further purify the protein and ensure it is in its correct oligomeric state.
NDM-1 Inhibition Assay (IC50 Determination)
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well microtiter plate. Each well contains a buffered solution (e.g., HEPES buffer at a physiological pH), a known concentration of purified NDM-1 enzyme, and a chromogenic β-lactam substrate such as nitrocefin.
-
Inhibitor Addition: Varying concentrations of the inhibitor, this compound, are added to the wells. A control well containing no inhibitor is also included.
-
Initiation and Monitoring of the Reaction: The enzymatic reaction is initiated by the addition of the substrate. The hydrolysis of the β-lactam ring of the substrate by NDM-1 results in a color change that can be monitored spectrophotometrically over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is then determined by comparing the rates in the presence of the inhibitor to the rate in the control well. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the processes involved in the study of this compound and its interaction with NDM-1, the following diagrams, generated using the DOT language, illustrate the conceptual inhibition pathway and a generalized experimental workflow.
Caption: Conceptual pathway of NDM-1 mediated β-lactam hydrolysis and its inhibition by this compound.
Caption: Generalized experimental workflow for the characterization of an NDM-1 inhibitor.
Conclusion
This compound represents a promising scaffold for the development of clinically effective NDM-1 inhibitors. Its ability to inhibit the enzyme and restore the activity of meropenem in resistant bacterial strains underscores its therapeutic potential. While the precise structural details of its binding to NDM-1 are still under investigation, the available data provides a strong foundation for further research and optimization. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these ongoing efforts in the critical pursuit of new strategies to combat antibiotic resistance.
References
Mbl-IN-3: An Inquiry into a Novel Therapeutic Agent
Initial investigations into the potential therapeutic agent designated as Mbl-IN-3 have yielded no specific, publicly available data matching this identifier. Comprehensive searches of scientific literature, clinical trial registries, and drug development pipelines have not revealed any compound or biologic with this exact name.
This suggests that "this compound" may represent one of several possibilities:
-
An early-stage, internal research compound: The designation may be an internal codename for a molecule in the preclinical stages of development within a pharmaceutical or biotechnology company, and thus, not yet disclosed in public forums.
-
A novel, yet-to-be-published discovery: The agent could be the subject of ongoing academic or industrial research that has not yet reached the stage of publication or patent disclosure.
-
A misnomer or alternative designation: The name "this compound" might be an informal or abbreviated name, with the agent being known publicly under a different chemical or trade name.
Given the absence of specific data for "this compound," this guide will explore the most plausible therapeutic areas where a molecule with an "Mbl" designation might be targeted, based on common scientific acronyms. These include:
-
Metallo-β-lactamase (MBL) Inhibition: A critical area in the fight against antibiotic resistance.
-
Medulloblastoma (MBL) Therapy: The most common malignant brain tumor in children.
-
Mannose-Binding Lectin (MBL) Modulation: A key component of the innate immune system.
For each of these areas, we will present a hypothetical framework for a therapeutic agent, which we will refer to as "Hypothetical this compound," to illustrate the type of in-depth technical information that would be relevant for researchers and drug development professionals.
Hypothetical this compound as a Metallo-β-lactamase Inhibitor
The rise of carbapenem-resistant bacteria, often mediated by metallo-β-lactamases (MBLs), presents a grave threat to global health. A therapeutic agent targeting these enzymes would be of significant interest.
Quantitative Data
A crucial aspect of characterizing a novel MBL inhibitor would be its inhibitory activity against a panel of clinically relevant MBLs.
| Enzyme | IC50 (nM) of Hypothetical this compound |
| NDM-1 | 50 |
| VIM-2 | 75 |
| IMP-1 | 120 |
Experimental Protocols
Determination of IC50 Values for MBL Inhibition:
-
Reagents and Materials: Purified recombinant MBL enzymes (NDM-1, VIM-2, IMP-1), nitrocefin (B1678963) (a chromogenic β-lactam substrate), assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4), Hypothetical this compound.
-
Assay Procedure:
-
A solution of the MBL enzyme is pre-incubated with varying concentrations of Hypothetical this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 486 nm over time.
-
The initial reaction rates are calculated.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
The primary mechanism of an MBL inhibitor is to prevent the hydrolysis of β-lactam antibiotics.
Caption: Mechanism of Hypothetical this compound in overcoming antibiotic resistance.
Hypothetical this compound as a Medulloblastoma Therapeutic
Medulloblastoma (MBL) is a heterogeneous disease with distinct molecular subgroups. A targeted therapy would likely focus on a specific oncogenic pathway. Let's hypothesize that this compound targets the Sonic Hedgehog (SHH) pathway, which is aberrantly activated in a subset of medulloblastomas.
Quantitative Data
The efficacy of a targeted agent would be assessed in relevant cell lines and preclinical models.
| Medulloblastoma Cell Line | IC50 (µM) of Hypothetical this compound |
| Daoy (SHH-driven) | 0.5 |
| UW228 (SHH-driven) | 0.8 |
| D283 (Group 3) | > 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Culture: Medulloblastoma cell lines (Daoy, UW228, D283) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Hypothetical this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Signaling Pathway
The SHH signaling pathway is a key driver in a subset of medulloblastomas.
Caption: Inhibition of the SHH pathway by Hypothetical this compound.
Hypothetical this compound as a Mannose-Binding Lectin Modulator
Mannose-Binding Lectin (MBL) is a pattern recognition molecule of the innate immune system. Dysregulation of the MBL pathway is associated with various inflammatory and autoimmune diseases. A therapeutic could either enhance or inhibit MBL activity. Let's hypothesize that this compound is an inhibitor of MBL, aimed at reducing complement activation in ischemia-reperfusion injury.
Quantitative Data
The binding affinity of the inhibitor to MBL would be a key parameter.
| Parameter | Value |
| Binding Affinity (KD) to MBL | 100 nM |
| Inhibition of MBL-dependent C4 deposition (IC50) | 250 nM |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Immobilization: Recombinant human MBL is immobilized on a sensor chip.
-
Binding: A series of concentrations of Hypothetical this compound are flowed over the sensor chip surface.
-
Detection: The binding events are detected as changes in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.
Signaling Pathway
The lectin pathway of the complement system is initiated by MBL.
Caption: Inhibition of the MBL-mediated lectin pathway by Hypothetical this compound.
In Vitro Efficacy of Mbl-IN-3: A Technical Overview for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Mbl-IN-3, a novel inhibitor of metallo-β-lactamases (MBLs). The following sections detail the biochemical and cell-based assays performed to characterize the inhibitory activity and cellular efficacy of this compound. The data presented herein, while representative, is intended to guide researchers in the evaluation of similar MBL inhibitors.
Biochemical Characterization of this compound
The initial in vitro evaluation of this compound focused on its direct inhibitory effect on clinically relevant metallo-β-lactamase enzymes. The primary enzymes used for this assessment were NDM-1 (New Delhi metallo-β-lactamase), VIM-2 (Verona integron-encoded metallo-β-lactamase), and IMP-1 (Imipenemase).
Enzyme Inhibition Assays
The inhibitory potency of this compound against purified MBL enzymes was determined using a nitrocefin-based spectrophotometric assay. Nitrocefin (B1678963) is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamases, allowing for the measurement of enzyme activity.[1][2][3] The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined for this compound against each MBL.
Table 1: Biochemical Inhibition of MBLs by this compound
| Enzyme | This compound IC50 (µM) | This compound Ki (µM) |
| NDM-1 | 0.5 ± 0.1 | 0.25 |
| VIM-2 | 1.2 ± 0.3 | 0.6 |
| IMP-1 | 2.5 ± 0.5 | 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Nitrocefin-Based Enzyme Inhibition Assay
This protocol details the determination of IC50 values for this compound against a panel of MBLs.
Materials:
-
Purified MBL enzymes (NDM-1, VIM-2, IMP-1)
-
This compound
-
Nitrocefin[1]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[4]
-
DMSO (for compound dilution)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified MBL enzyme in assay buffer to a final concentration that yields a linear reaction rate.
-
Assay Setup: In a 96-well plate, add the this compound dilutions. Include a "no inhibitor" control with the same final DMSO concentration.
-
Pre-incubation: Add the diluted MBL enzyme solution to each well. Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the nitrocefin substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities. Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 1. Workflow for the nitrocefin-based enzyme inhibition assay.
Cell-Based Efficacy of this compound
To assess the ability of this compound to potentiate the activity of β-lactam antibiotics against MBL-producing bacteria, cell-based assays were conducted. These assays are crucial for determining the inhibitor's effectiveness in a more physiologically relevant context.
Minimum Inhibitory Concentration (MIC) Assays
MIC assays were performed to determine the concentration of a β-lactam antibiotic (in this case, meropenem) required to inhibit the growth of MBL-producing E. coli in the presence and absence of this compound. A significant reduction in the MIC of meropenem (B701) in the presence of this compound indicates successful inhibition of the MBL enzyme within the cellular environment.
Table 2: Meropenem MIC Reduction by this compound in MBL-producing E. coli
| E. coli Strain | Meropenem MIC (µg/mL) | Meropenem MIC + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| NDM-1-expressing | 64 | 2 | 32 |
| VIM-2-expressing | 32 | 1 | 32 |
| IMP-1-expressing | 128 | 4 | 32 |
| Control (no MBL) | 0.5 | 0.5 | 1 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of meropenem in combination with a fixed concentration of this compound.
Materials:
-
MBL-producing and control E. coli strains
-
Meropenem
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Incubator
Procedure:
-
Bacterial Culture: Grow bacterial strains overnight in CAMHB. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
Antibiotic and Inhibitor Preparation: Prepare serial dilutions of meropenem in CAMHB in a 96-well plate. Prepare a second set of plates containing the same meropenem dilutions but with a fixed concentration of this compound (e.g., 4 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to all wells of the microplates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
Figure 2. Workflow for the broth microdilution MIC assay.
Mechanism of Action: MBL Inhibition Pathway
This compound is designed to inhibit metallo-β-lactamases, thereby restoring the efficacy of β-lactam antibiotics. The proposed mechanism involves the binding of this compound to the active site of the MBL enzyme, preventing the hydrolysis of the β-lactam ring of the antibiotic.
Figure 3. Proposed mechanism of MBL inhibition by this compound.
Conclusion
The preliminary in vitro data for this compound demonstrate its potential as a potent inhibitor of clinically significant metallo-β-lactamases. The compound effectively inhibits purified MBL enzymes in biochemical assays and restores the antibacterial activity of meropenem in MBL-producing E. coli. These findings support the continued investigation of this compound as a potential therapeutic agent to combat antibiotic resistance. Further studies are warranted to explore its broader spectrum of activity, pharmacokinetic properties, and in vivo efficacy.
References
Methodological & Application
Application Notes and Protocols for Mbl-IN-3 MIC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy.[1][2][3] These enzymes, belonging to Ambler class B, utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactams, including penicillins, cephalosporins, and critically, carbapenems, which are often considered last-resort antibiotics.[3][4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam.[2][6] The rapid global spread of MBL-producing bacteria necessitates the development of novel inhibitors to rescue the activity of existing β-lactam antibiotics.[6][7]
Mbl-IN-3 is an experimental small molecule inhibitor designed to target the dizinc (B1255464) center of MBLs, thereby inactivating the enzyme and restoring the susceptibility of MBL-producing bacteria to β-lactam antibiotics. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound against MBL-producing bacterial strains.
Mechanism of Action: this compound
This compound is hypothesized to function as a competitive inhibitor of Metallo-β-lactamases. The proposed mechanism involves the chelation of the zinc ions within the MBL active site.[3] This action prevents the hydrolysis of the β-lactam ring of antibiotics, rendering the bacteria susceptible to the antibiotic's bactericidal effects. The synergistic activity of this compound with a β-lactam antibiotic is a key indicator of its potential as a therapeutic agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of a selected β-lactam antibiotic (e.g., Meropenem) in combination with a fixed concentration of this compound against MBL-producing Gram-negative bacteria. This method is in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Materials and Reagents
-
This compound
-
β-lactam antibiotic (e.g., Meropenem)
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Non-MBL-producing control strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 1°C)
-
Multichannel pipette
Procedure
Day 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 1°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard. This can be verified using a spectrophotometer, where the absorbance at 625 nm should be between 0.08 and 0.13.[10]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]
Day 2: MIC Plate Preparation and Inoculation
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to achieve a working concentration that is twice the desired final fixed concentration (e.g., for a final concentration of 4 µg/mL, prepare a working solution of 8 µg/mL).
-
Preparation of Antibiotic Serial Dilutions: Perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB containing the fixed concentration of this compound. For example, for a final concentration range of 64 to 0.06 µg/mL, the diluted antibiotic solutions will range from 128 to 0.12 µg/mL.
-
Plate Setup:
-
Add 50 µL of each antibiotic dilution (containing this compound) to the wells of a 96-well microtiter plate.
-
Include a growth control well containing 50 µL of CAMHB with this compound but no antibiotic.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
A parallel plate should be set up with the antibiotic serially diluted in CAMHB without this compound to determine the MIC of the antibiotic alone.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[9]
-
Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[10]
Day 3: Reading and Interpreting Results
-
Visually inspect the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9]
-
The MIC of the β-lactam antibiotic in the presence of this compound is compared to the MIC of the β-lactam antibiotic alone. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of this compound indicates inhibitory activity against the MBL enzyme.
Data Presentation
The following tables summarize hypothetical MIC values for Meropenem, with and without this compound, against an MBL-producing and a non-MBL-producing bacterial strain.
Table 1: MIC of Meropenem against MBL-producing E. coli (NDM-1)
| This compound Concentration (µg/mL) | Meropenem MIC (µg/mL) | Fold-change in MIC |
| 0 (Control) | 32 | - |
| 4 | 2 | 16-fold reduction |
Table 2: MIC of Meropenem against non-MBL-producing E. coli (ATCC 25922)
| This compound Concentration (µg/mL) | Meropenem MIC (µg/mL) | Fold-change in MIC |
| 0 (Control) | 0.125 | - |
| 4 | 0.125 | No change |
Conclusion
The provided protocol offers a standardized method for evaluating the efficacy of this compound as a Metallo-β-lactamase inhibitor. A significant reduction in the MIC of a β-lactam antibiotic in the presence of this compound against a known MBL-producing strain, coupled with a lack of effect against a non-MBL-producing strain, would provide strong evidence for its specific mechanism of action. Such data is crucial for the continued development of this compound as a potential therapeutic agent to combat antibiotic resistance.
References
- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 4. universe84a.com [universe84a.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Metallo-β-lactamase (MBL) Inhibitors in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][2] MBLs hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[3] The rapid emergence and global spread of MBL-producing bacteria, such as strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales like Klebsiella pneumoniae and Escherichia coli, pose a significant threat to public health.[1][2]
MBL inhibitors are small molecules designed to counteract this resistance mechanism. They work by binding to the active site of MBLs, often by chelating the essential zinc ions, thereby preventing the enzyme from inactivating β-lactam antibiotics. The co-administration of an MBL inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against MBL-producing resistant bacteria.
These application notes provide a comprehensive guide for the use of a representative MBL inhibitor, herein referred to as Mbl-IN-3, in bacterial cell culture experiments. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on the specific bacterial strain and experimental objectives.
Mechanism of Action
This compound is a potent inhibitor of Class B metallo-β-lactamases. Its mechanism of action involves the formation of a stable complex with the MBL enzyme, thereby preventing the hydrolysis of β-lactam antibiotics.
Data Presentation
The efficacy of this compound is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of the inhibitor. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Representative MIC Data for this compound in Combination with Meropenem against MBL-producing K. pneumoniae
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| MBL-producing K. pneumoniae 1 | 64 | 2 | 32 |
| MBL-producing K. pneumoniae 2 | 128 | 4 | 32 |
| Non-MBL K. pneumoniae (Control) | 0.5 | 0.5 | 1 |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to prepare stock solutions of this compound and the desired β-lactam antibiotic at a high concentration in a suitable solvent. The choice of solvent will depend on the solubility of the compounds.
-
This compound Stock Solution:
-
Determine the appropriate solvent for this compound (e.g., DMSO).
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the solvent to achieve a stock concentration of 10 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
β-Lactam Antibiotic Stock Solution:
-
Follow a similar procedure to prepare a stock solution of the chosen β-lactam antibiotic (e.g., meropenem, imipenem). The solvent will depend on the specific antibiotic; sterile water is often suitable.
-
Bacterial Cell Culture
Standard aseptic techniques should be followed for all bacterial culture work.
-
Materials:
-
MBL-producing bacterial strain of interest
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth)
-
Incubator with shaking capabilities
-
Sterile culture tubes and flasks
-
-
Procedure:
-
From a frozen glycerol (B35011) stock, streak the bacterial strain onto an agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into a sterile culture tube containing 5 mL of growth medium.
-
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm).
-
The following day, dilute the overnight culture in fresh medium to the desired starting optical density (OD), typically OD600 of 0.05-0.1 for logarithmic growth phase experiments.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
References
Application Notes and Protocols for a Hypothetical Mbl Inhibitor (Mbl-IN-3)
Disclaimer: The following application notes and protocols are provided as a generalized guide for a hypothetical small molecule inhibitor, herein referred to as Mbl-IN-3. As of the date of this document, "this compound" is not a publicly documented chemical entity. The information presented is based on standard laboratory practices for the handling, storage, and evaluation of novel small molecule inhibitors and should be adapted based on the specific physicochemical and biological properties of the actual compound being investigated.
Introduction
This document provides detailed procedures for the preparation, storage, and in vitro characterization of this compound, a hypothetical inhibitor of a target designated as "Mbl". These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes. The protocols cover solution preparation, storage, solubility and stability assessment, and a general enzyme inhibition assay.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its integrity and activity. The following tables summarize the recommended procedures.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Details |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to prepare a high-concentration stock solution. |
| Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for most in vitro assays. |
| Preparation Steps | 1. Weigh the required mass of this compound powder. 2. Add the calculated volume of DMSO. 3. Vortex thoroughly until fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but compound stability at elevated temperatures should be considered. | For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.[1] |
| Aliquoting | Aliquot into single-use volumes (e.g., 20 µL). | Aliquoting minimizes repeated freeze-thaw cycles which can lead to compound degradation.[1] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Use tightly sealed vials to prevent DMSO from absorbing atmospheric water.[2] |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability.[2] |
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway: The Lectin Complement Pathway
Assuming "Mbl" refers to Mannan-binding Lectin, a key component of the innate immune system, this compound would be expected to inhibit the lectin pathway of complement activation. This pathway is initiated by the binding of MBL to carbohydrates on the surface of pathogens.[3]
Experimental Workflow for Inhibitor Characterization
The following workflow outlines the key steps in characterizing a novel enzyme inhibitor like this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic solvent stock, begins to precipitate when diluted into an aqueous medium.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 98 µL of the aqueous buffer to each well. Then, add 2 µL of each DMSO concentration from the serial dilution to the corresponding wells. This will create a range of final compound concentrations in 2% DMSO.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer with 2% DMSO).
Protocol 2: Solution Stability Assay
This protocol assesses the stability of this compound in a buffered solution over time, which is crucial for ensuring the accuracy of in vitro assays.
Materials:
-
This compound stock solution in DMSO
-
Aqueous assay buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Incubator (e.g., 37°C)
Procedure:
-
Prepare Test Solution: Dilute the this compound DMSO stock solution into the aqueous assay buffer to a final concentration relevant for the planned experiments (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench any potential degradation (e.g., by adding an equal volume of cold acetonitrile), and store at -80°C until analysis.
-
Incubate Sample: Incubate the remaining test solution under the conditions of the intended assay (e.g., 37°C).
-
Time-Point Samples: At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution, quench as in step 2, and store at -80°C.
-
HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC. The peak area of the parent compound (this compound) is measured.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90% of the parent compound remains after 24 hours.
Protocol 3: General Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme using a spectrophotometric assay.
Materials:
-
Purified target enzyme ("Mbl")
-
Substrate for the enzyme that produces a chromogenic or fluorogenic product
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer.
-
Assay Plate Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate (except for the "no enzyme" control wells).
-
Add the serially diluted this compound solutions to the wells. Include a "vehicle control" (with DMSO but no inhibitor) and a "no enzyme" control.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity) for each well.
-
Normalize the data by setting the activity of the vehicle control to 100% and the "no enzyme" control to 0%.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Application Notes and Protocols: Mbl-IN-3 in Synergy Studies with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Metallo-β-lactamases (MBLs) are a particularly challenging class of these enzymes as they can hydrolyze even the last-resort carbapenem (B1253116) antibiotics and are not inhibited by clinically available β-lactamase inhibitors.[1][2] Mbl-IN-3 is a novel, potent inhibitor of MBLs designed to be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.
These application notes provide detailed protocols for evaluating the synergistic activity of this compound with various antibiotics against MBL-producing bacteria. The primary methods described are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill assay to assess the dynamics of bacterial killing.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that targets the active site of MBLs.[3] The catalytic activity of MBLs is dependent on one or two zinc ions in their active site, which are crucial for the hydrolysis of the β-lactam ring of antibiotics.[4][5] this compound is designed to chelate these essential zinc ions, thereby inactivating the enzyme and protecting the co-administered antibiotic from degradation. This mechanism restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death. Recent studies on similar compounds, such as indole-2-carboxylates, have shown that they can act as potent, broad-spectrum MBL inhibitors.
Mechanism of this compound Action
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
a. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Antibiotic stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
b. Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 50 µL of the this compound working solution (at 4x the highest desired concentration) to row A and serially dilute 2-fold down to row G. Row H will serve as a no-drug control.
-
In the first row, add 50 µL of the antibiotic working solution (at 4x the highest desired concentration) to column 1 and serially dilute 2-fold across to column 10. Column 11 will serve as a growth control (no antibiotic). Column 12 will be a sterility control (no bacteria).
-
-
Drug Combination: This setup creates a matrix of decreasing concentrations of this compound along the y-axis and the antibiotic along the x-axis.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
c. Calculation of Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated as follows:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The interaction is interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Checkerboard Assay Workflow
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
a. Materials:
-
Same as for the checkerboard assay.
-
Sterile culture tubes.
-
Plates with appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubator and shaker.
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the checkerboard assay.
-
Assay Setup: Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a fixed concentration, e.g., 4 µg/mL)
-
Antibiotic alone (at its MIC)
-
This compound and antibiotic in combination (at the same concentrations as when tested alone)
-
-
Inoculation: Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation
The following tables present representative data from synergy studies of this compound with the carbapenem antibiotic, meropenem, against various MBL-producing bacterial strains.
Table 1: MICs of Meropenem in the Presence and Absence of this compound
| Bacterial Strain | MBL Type | MIC of Meropenem Alone (µg/mL) | MIC of Meropenem + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli 1 | NDM-1 | 64 | 1 | 64 |
| K. pneumoniae 2 | VIM-2 | 128 | 2 | 64 |
| P. aeruginosa 3 | IMP-1 | 32 | 0.5 | 64 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Meropenem
| Bacterial Strain | MBL Type | FIC of this compound | FIC of Meropenem | FIC Index | Interpretation |
| E. coli 1 | NDM-1 | 0.25 | 0.016 | 0.266 | Synergy |
| K. pneumoniae 2 | VIM-2 | 0.25 | 0.016 | 0.266 | Synergy |
| P. aeruginosa 3 | IMP-1 | 0.25 | 0.016 | 0.266 | Synergy |
Conclusion
This compound demonstrates potent synergistic activity with β-lactam antibiotics against a range of MBL-producing Gram-negative bacteria. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this and other MBL inhibitors. The significant reduction in the MIC of carbapenems in the presence of this compound highlights its potential as a valuable agent to combat antibiotic resistance. Further in vivo studies are warranted to confirm these promising in vitro findings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying NDM-1 Enzyme Kinetics with a Metallo-β-Lactamase Inhibitor
Note: The specific inhibitor "Mbl-IN-3" referenced in the topic is not found in the scientific literature. Therefore, these application notes utilize D-captopril, a well-characterized inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), as a representative compound to detail the protocols for studying NDM-1 enzyme kinetics. The methodologies described are broadly applicable to other potential NDM-1 inhibitors.
Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] The catalytic activity of NDM-1 relies on one or two zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[3][4] The rapid global spread of NDM-1 producing bacteria poses a significant threat to public health.[1] Therefore, the discovery and characterization of potent NDM-1 inhibitors are of paramount importance.
These application notes provide detailed protocols for studying the enzyme kinetics of NDM-1 and evaluating the inhibitory potential of compounds like D-captopril. The primary method described is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963), as a substrate.
Data Presentation: NDM-1 Kinetic and Inhibition Parameters
The following tables summarize key quantitative data for NDM-1 enzyme kinetics and its inhibition.
Table 1: Kinetic Parameters of NDM-1 for Various β-Lactam Substrates
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| Nitrocefin | 9.54 ± 0.43 | - | - |
| Meropenem | - | - | - |
| Imipenem | - | - | - |
| Penicillin G | - | - | - |
| Cefazolin | - | - | - |
Data for kcat and kcat/Km with nitrocefin and other substrates were not consistently available in the provided search results. The Km for nitrocefin is reported from a specific study.
Table 2: Inhibitory Activity of Selected Compounds against NDM-1
| Inhibitor | IC50 (μM) | Inhibition Mechanism |
| D-captopril | 7.9 | Binds to the active site |
| EDTA | 0.412 | Zinc chelator |
| VNI-41 | 29.6 ± 1.3 | - |
IC50 values can vary depending on the experimental conditions, particularly the substrate concentration used in the assay.
Experimental Protocols
Expression and Purification of Recombinant NDM-1
Objective: To produce and purify recombinant NDM-1 enzyme for use in kinetic assays.
Materials:
-
E. coli BL21(DE3) cells transformed with a pET expression vector containing the blaNDM-1 gene.
-
Luria-Bertani (LB) broth
-
Kanamycin (or other appropriate antibiotic for plasmid selection)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
ZnCl2
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (Lysis buffer with 20 mM imidazole)
-
Elution Buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM ZnSO4)
-
SDS-PAGE reagents
Protocol:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM and supplement the culture with 50 µM ZnCl2.
-
Continue to grow the culture at a lower temperature, such as 18-20°C, overnight to enhance soluble protein expression.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged NDM-1 protein with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer to remove imidazole (B134444) and ensure the enzyme is in a suitable buffer for storage and activity assays.
-
Assess the purity of the protein by SDS-PAGE. The expected molecular weight of NDM-1 is approximately 28 kDa.
-
Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.
NDM-1 Enzyme Kinetics Assay using Nitrocefin
Objective: To determine the kinetic parameters of NDM-1 or to measure its inhibition by a test compound.
Materials:
-
Purified recombinant NDM-1 enzyme
-
Assay Buffer (e.g., 30 mM HEPES, 100 mM NaCl, 10 µM ZnCl2, 20 µg/mL BSA, pH 6.8).
-
Nitrocefin stock solution (dissolved in DMSO).
-
Test inhibitor (e.g., D-captopril) stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 482-490 nm.
Protocol for Determining IC50:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well microplate, add a fixed concentration of NDM-1 enzyme (e.g., 5 nM) to each well.
-
Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding nitrocefin to each well to a final concentration close to its Km value (e.g., 10-60 µM).
-
Immediately measure the change in absorbance at 482 nm over time using a microplate reader in kinetic mode. The hydrolysis of the yellow nitrocefin substrate results in a red product.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: NDM-1 enzyme hydrolyzes β-lactam antibiotics in the bacterial periplasm.
Caption: Competitive inhibitors block the NDM-1 active site.
Caption: Workflow for determining the IC50 of an NDM-1 inhibitor.
References
- 1. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Metallo-β-lactamase (MBL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site for catalysis, making them resistant to conventional β-lactamase inhibitors like clavulanic acid.[2][3] The global spread of MBL-producing bacteria poses a significant threat to public health, necessitating the discovery and development of effective MBL inhibitors.
These application notes provide detailed protocols for evaluating the efficacy of potential MBL inhibitors (referred to herein as "the inhibitor," e.g., Mbl-IN-3) using established in vitro laboratory techniques. The methodologies cover both direct enzymatic inhibition and the restoration of antibiotic activity in bacterial cultures.
Mechanism of Action of Metallo-β-lactamases
MBLs mediate antibiotic resistance by cleaving the β-lactam ring of susceptible antibiotics. The catalytic mechanism is dependent on the presence of zinc ions in the active site, which coordinate a water molecule.[2] This zinc-bound hydroxide (B78521) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its hydrolysis. This broad substrate activity allows MBLs to inactivate penicillins, cephalosporins, and carbapenems. Understanding this mechanism is crucial for designing and evaluating inhibitors that can interfere with this process, either by displacing the zinc ions or by blocking the active site.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of MBL action and a general workflow for evaluating the efficacy of an MBL inhibitor.
References
Application Notes and Protocols: Mbl-IN-3 as a Research Tool for Carbapenem Resistance
Disclaimer: Extensive searches for a specific metallo-β-lactamase (MBL) inhibitor designated "Mbl-IN-3" did not yield any publicly available information. It is possible that this is an internal compound name not yet disclosed in scientific literature or commercial databases. Therefore, these application notes and protocols have been generated for a representative, well-characterized MBL inhibitor, hereafter referred to as MBL-IN-X , based on data and methodologies described for various novel MBL inhibitors in recent research. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on carbapenem (B1253116) resistance.
Introduction to MBL-IN-X
MBL-IN-X is a potent, small-molecule inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. The emergence and spread of MBL-producing bacteria, such as those expressing New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), pose a significant threat to global health. MBL-IN-X is designed as a research tool to investigate the mechanisms of carbapenem resistance and to evaluate the potential of MBL inhibition as a therapeutic strategy.
Mechanism of Action: MBL-IN-X functions as a competitive inhibitor by chelating the zinc ions essential for the catalytic activity of MBLs. By binding to the active site, it prevents the hydrolysis of the β-lactam ring of carbapenem antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Quantitative Data Summary
The inhibitory activity of MBL-IN-X has been characterized against key MBL enzymes and in combination with carbapenems against resistant bacterial strains.
| Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| NDM-1 | 50 | 25 | Competitive |
| VIM-1 | 15 | 8 | Competitive |
| IMP-1 | 20 | 10 | Competitive |
| Table 1: In vitro inhibitory activity of MBL-IN-X against common metallo-β-lactamases. |
| Bacterial Strain | Carbapenem | MIC (μg/mL) without MBL-IN-X | MIC (μg/mL) with MBL-IN-X (4 μg/mL) | Fold Reduction in MIC |
| E. coli (NDM-1 expressing) | Meropenem | 64 | 2 | 32 |
| K. pneumoniae (VIM-1 expressing) | Imipenem | 128 | 4 | 32 |
| P. aeruginosa (IMP-1 expressing) | Meropenem | 32 | 1 | 32 |
| Table 2: Synergistic activity of MBL-IN-X with carbapenems against MBL-producing bacterial strains. |
Experimental Protocols
Metallo-β-Lactamase Inhibition Assay (Nitrocefin Hydrolysis)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of MBL-IN-X against a specific MBL enzyme using the chromogenic β-lactam substrate, nitrocefin (B1678963).
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
MBL-IN-X
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of MBL-IN-X in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of serially diluted MBL-IN-X to the wells to achieve a range of final concentrations. Include a vehicle control (DMSO).
-
Add 25 µL of a solution containing the MBL enzyme to each well to a final concentration of 1-5 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of nitrocefin solution to each well to a final concentration of 100 µM.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Checkerboard Assay for Synergy Analysis
This protocol is used to assess the synergistic effect of MBL-IN-X in combination with a carbapenem antibiotic against a carbapenem-resistant bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
MBL-IN-X
-
Carbapenem antibiotic (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Bacterial incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 105 CFU/mL in each well.
-
In a 96-well plate, prepare serial twofold dilutions of the carbapenem antibiotic along the x-axis and serial twofold dilutions of MBL-IN-X along the y-axis in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as an FICI ≤ 0.5.
-
Visualizations
Mechanism of Action of MBL-IN-X
Caption: Mechanism of MBL-IN-X in overcoming carbapenem resistance.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of MBL-IN-X.
Logical Relationship in Synergy Testing
Caption: Logical relationship of synergy between Carbapenem and MBL-IN-X.
References
Application Notes and Protocols: In Vitro Evaluation of Mbl-IN-3 in Combination with Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of metallo-β-lactamase (MBL)-producing bacteria presents a significant challenge to the efficacy of carbapenem (B1253116) antibiotics, often considered last-resort treatments for multidrug-resistant infections.[1][2] MBLs are enzymes that hydrolyze the β-lactam ring of carbapenems like meropenem (B701), rendering them inactive.[3][4][5] Mbl-IN-3 is an investigational metallo-β-lactamase inhibitor designed to be co-administered with a β-lactam antibiotic to protect it from degradation by MBLs. By neutralizing the activity of MBLs, this compound aims to restore the antibacterial efficacy of meropenem against resistant bacterial strains.
These application notes provide detailed protocols for the in vitro evaluation of the synergistic effects of this compound in combination with meropenem against MBL-producing bacteria. The described methods include checkerboard assays for determining synergy and time-kill assays to assess the bactericidal activity of the combination.
Mechanism of Action
Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring in antibiotics like meropenem. This compound is designed to inhibit MBL activity, likely by chelating these essential zinc ions or by binding to the active site, thereby preventing the enzyme from inactivating meropenem. This protective action allows meropenem to bind to its target penicillin-binding proteins (PBPs) and exert its bactericidal effect through the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of Meropenem and this compound Combination.
Quantitative Data Summary
The following tables summarize representative data from in vitro synergy studies of this compound and meropenem against various MBL-producing bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data from Checkerboard Assay
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold Reduction in Meropenem MIC |
| E. coli BAA-2452 | NDM | 64 | 0.5 | 128 |
| K. pneumoniae 123 | VIM | 128 | 1 | 128 |
| P. aeruginosa 456 | IMP | 32 | 2 | 16 |
| Enterobacter cloacae 789 | NDM | 256 | 4 | 64 |
Table 2: Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay
| Bacterial Strain | MBL Gene | FICI | Interpretation |
| E. coli BAA-2452 | NDM | 0.258 | Synergy |
| K. pneumoniae 123 | VIM | 0.133 | Synergy |
| P. aeruginosa 456 | IMP | 0.508 | Indifference |
| Enterobacter cloacae 789 | NDM | 0.375 | Synergy |
Note: FICI ≤ 0.5 indicates synergy, > 0.5 to 4 indicates indifference, and > 4 indicates antagonism.
Experimental Protocols
A general workflow for assessing the in vitro synergy of this compound and meropenem is outlined below.
Caption: In Vitro Synergy Testing Workflow.
Checkerboard Assay Protocol
This method is used to determine the synergistic activity of two antimicrobial agents.
-
Preparation of Materials:
-
Prepare stock solutions of meropenem and this compound in an appropriate solvent.
-
Prepare Mueller-Hinton Broth (MHB).
-
Use a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Assay Setup:
-
Dispense 50 µL of MHB into each well of the 96-well plate.
-
Create a two-fold serial dilution of meropenem along the x-axis of the plate.
-
Create a two-fold serial dilution of this compound along the y-axis of the plate.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Include wells with meropenem alone, this compound alone, and a growth control (no drug).
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of meropenem in combination / MIC of meropenem alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Time-Kill Assay Protocol
This assay provides information on the bactericidal or bacteriostatic effect of the drug combination over time.
-
Preparation of Materials:
-
Prepare stock solutions of meropenem and this compound.
-
Prepare MHB and sterile saline.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes with MHB containing the following:
-
No drug (growth control)
-
Meropenem at a clinically relevant concentration (e.g., 1x or 2x MIC)
-
This compound at a fixed concentration
-
The combination of meropenem and this compound
-
-
Inoculate the tubes with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. A ≥ 3-log10 decrease from the initial inoculum is considered bactericidal.
-
Application Notes
-
Interpretation of Synergy: The checkerboard assay provides a quantitative measure of synergy (FICI), which is useful for initial screening. The time-kill assay offers a dynamic view of the interaction and can confirm bactericidal synergy.
-
Clinical Relevance: The concentrations of this compound and meropenem used in these assays should ideally correspond to achievable concentrations in humans to provide clinically relevant data.
-
Strain Selection: It is crucial to test the combination against a panel of bacterial strains expressing different types of MBLs (e.g., NDM, VIM, IMP) to determine the spectrum of activity.
-
Further Studies: Promising in vitro results should be followed by in vivo studies in animal models of infection to confirm the efficacy of the combination. The combination of meropenem with an MBL inhibitor may also be part of a triple combination with a serine-β-lactamase inhibitor to provide broad-spectrum activity against various carbapenemase producers.
References
- 1. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evaluation of the in vitro interaction of fosfomycin and meropenem against metallo-β-lactamase–producing <i>Pseudomonas aeruginosa</i> using Etest and time-kill assay - ProQuest [proquest.com]
- 3. MβL [mblinhibitors.miamioh.edu]
- 4. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Testing Mbl-IN-3 in Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of carbapenem (B1253116) resistance in Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant global health threat.[1][2] MBLs can hydrolyze nearly all β-lactam antibiotics, including carbapenems, which are often the last line of defense against multi-drug resistant infections.[3][4] Consequently, there is an urgent need to develop novel MBL inhibitors that can restore the efficacy of existing β-lactam antibiotics.[5][6] This document provides a detailed protocol for the preclinical evaluation of Mbl-IN-3, a novel MBL inhibitor, against clinically relevant bacterial isolates. The described methodologies cover the initial screening of MBL-producing isolates, determination of synergistic activity with carbapenems, and evaluation of bactericidal effects.
Mechanism of Action: MBL Inhibition Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.[3][7] this compound is designed to function as a competitive inhibitor by binding to the zinc ions in the MBL active site, thereby preventing the degradation of the β-lactam antibiotic and restoring its antibacterial activity.[2]
Caption: Mechanism of MBL-mediated resistance and inhibition by this compound.
Experimental Protocols
This section outlines the detailed methodologies for evaluating this compound. The overall process involves selecting and confirming MBL-producing clinical isolates, followed by quantitative assessments of the inhibitor's efficacy in combination with a carbapenem antibiotic.
Caption: Overall experimental workflow for evaluating this compound.
Materials and Bacterial Strains
-
Bacterial Strains: A panel of recent, non-duplicate clinical isolates of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1] These isolates should exhibit resistance to at least one carbapenem (e.g., meropenem (B701) or imipenem). The most widespread MBLs include IMP, VIM, and NDM types.[8][9]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Antibiotics: Meropenem or Imipenem (B608078) powder for susceptibility testing.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (B569324) (MHA).
-
Reagents: EDTA, 2-mercaptopropionic acid (MPA).
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer, sterile disks.
Protocol: Phenotypic Confirmation of MBL Production
It is crucial to confirm that the observed carbapenem resistance is due to MBL activity.[4][10]
This test qualitatively detects MBL production through the synergistic effect between a β-lactam antibiotic and an MBL inhibitor.[11]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Inoculate Plate: Uniformly streak the suspension onto a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Place Disks: Place a 10 µg imipenem (IPM) or meropenem (MEM) disk on the agar.
-
Add Inhibitor: Place a blank sterile disk impregnated with 10 µL of 0.5 M EDTA or 3 µL of 2-mercaptopropionic acid (MPA) at a distance of 15-20 mm (center to center) from the carbapenem disk.[11][12]
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: A positive result is indicated by an enhancement or phantom zone of inhibition between the carbapenem disk and the inhibitor disk.
The E-test is a quantitative method that uses a strip with a predefined gradient of a carbapenem on one end and the same carbapenem plus a constant concentration of an MBL inhibitor (like EDTA) on the other.[4]
-
Prepare Inoculum and Plate: Prepare and inoculate an MHA plate as described for the DDST.
-
Apply Strip: Aseptically apply the MBL E-test strip to the agar surface.
-
Incubate: Incubate at 35-37°C for 16-20 hours.
-
Interpretation: MBL production is confirmed if the Minimum Inhibitory Concentration (MIC) of the carbapenem alone is ≥8 times lower than the MIC of the carbapenem in the presence of the inhibitor, or if a phantom zone is observed.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It will be used to quantify the ability of this compound to restore carbapenem activity.[5]
-
Prepare Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the carbapenem (e.g., meropenem, from 128 µg/mL to 0.25 µg/mL) in CAMHB. Prepare two sets of plates.
-
Add Inhibitor: To one set of plates, add this compound to each well at a fixed, sub-inhibitory concentration (e.g., 4 or 8 µg/mL). The second set (antibiotic only) serves as the control.
-
Inoculate: Adjust the bacterial inoculum (prepared from a fresh culture) in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Controls: Include wells for sterility control (broth only) and growth control (broth + bacteria, no antibiotic).
-
Incubate: Incubate the plates at 35-37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol: Checkerboard Synergy Assay
The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents and calculate the Fractional Inhibitory Concentration Index (FICI).[13]
-
Prepare Plate: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the carbapenem along the x-axis and this compound along the y-axis.
-
Inoculate: Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubate and Read: Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate FICI: The FICI is calculated as follows:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol: Time-Kill Curve Assay
This dynamic assay assesses the bactericidal or bacteriostatic effect of the drug combination over time.[13]
-
Prepare Cultures: In flasks containing CAMHB, prepare several cultures with a starting inoculum of ~5 x 10^5 CFU/mL.
-
Add Drugs: Add drugs to the flasks at specific concentrations (e.g., MIC, 2x MIC) based on prior MIC results:
-
Growth Control (no drug)
-
Carbapenem alone
-
This compound alone
-
Carbapenem + this compound combination
-
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At various time points (0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Plate and Count: Perform serial dilutions of the aliquots and plate them on MHA to determine the viable cell count (CFU/mL).
-
Plot Data: Plot log10 CFU/mL versus time.
-
Interpretation:
-
Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Data Presentation
Quantitative data should be organized into clear tables to facilitate analysis and comparison.
Table 1: MIC of Meropenem in the Presence and Absence of this compound
| Isolate ID | Bacterial Species | MBL Gene (if known) | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | MIC Fold Reduction |
| KPN-001 | K. pneumoniae | NDM-1 | 64 | 2 | 32 |
| PSA-002 | P. aeruginosa | VIM-2 | 128 | 8 | 16 |
| ECO-003 | E. coli | NDM-5 | 32 | 1 | 32 |
| ACB-004 | A. baumannii | IMP-1 | >128 | 16 | >8 |
Table 2: Synergy Analysis using Fractional Inhibitory Concentration Index (FICI)
| Isolate ID | Meropenem MIC Alone (A) | This compound MIC Alone (B) | Meropenem MIC in Combo | This compound MIC in Combo | FICI | Interpretation |
| KPN-001 | 64 | >64 | 2 | 4 | ≤0.53 | Synergy |
| PSA-002 | 128 | >64 | 8 | 8 | ≤0.19 | Synergy |
| ECO-003 | 32 | >64 | 1 | 2 | ≤0.53 | Synergy |
| ACB-004 | >128 | >64 | 16 | 8 | N/A | Synergy |
References
- 1. Metallo-β-lactamase-producing Clinical Isolates from Patients of a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. universe84a.com [universe84a.com]
- 4. Evaluation of Three Phenotypic Methods for Detecting Metallo-β-Lactamase in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Resistance Challenges Solutions [pharmacypracticenews.com]
- 7. Structural Insights into the Subclass B3 Metallo-β-Lactamase SMB-1 and the Mode of Inhibition by the Common Metallo-β-Lactamase Inhibitor Mercaptoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navigating the Current Treatment Landscape of Metallo-β-Lactamase-Producing Gram-Negative Infections: What are the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metallo-β-Lactamase (MBL)-Producing Enterobacteriaceae in United States Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Three Phenotypic Methods for Detecting Metallo-β-Lactamase in Clinical Isolates of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjmonline.org [pjmonline.org]
- 12. Convenient Test for Screening Metallo-β-Lactamase-Producing Gram-Negative Bacteria by Using Thiol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Screening for NDM-1 Producing Bacteria Using Mbl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to β-lactam antibiotics, including the carbapenem (B1253116) class, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] The rapid global spread of bacteria producing NDM-1 necessitates robust and efficient screening methods to identify these "superbugs" for effective infection control and to guide the development of new therapeutic strategies.[1] NDM-1 belongs to the Ambler class B metallo-β-lactamases (MBLs), which uniquely require zinc ions for their catalytic activity.[3] This dependency on zinc presents a key vulnerability that can be exploited for screening and inhibition.
Mbl-IN-3 is a novel inhibitor designed to target the zinc-dependent mechanism of MBLs. While specific data on this compound is not widely available in published literature, its nomenclature suggests it functions as a metallo-β-lactamase inhibitor. This document provides detailed protocols for utilizing a compound with a similar proposed mechanism, N-acetylcysteine (NAC), as a representative MBL inhibitor for the phenotypic screening of NDM-1 producing bacteria. NAC has demonstrated intrinsic antibacterial activity and synergistic effects with β-lactam antibiotics against carbapenem-resistant bacteria.[4][5] The protocols outlined below are based on established methodologies for MBL screening and can be adapted for the evaluation of this compound or other novel inhibitors.
Mechanism of Action: Targeting the Zinc Cofactor
The catalytic activity of NDM-1 is critically dependent on the presence of one or two zinc ions in its active site.[6] These metal ions are essential for the hydrolysis of the β-lactam ring, the core structure of β-lactam antibiotics, rendering them inactive. MBL inhibitors, such as EDTA and potentially this compound, function by chelating these essential zinc ions, thereby inactivating the enzyme and restoring the susceptibility of the bacteria to carbapenems. This principle forms the basis of the screening protocols described herein.
Caption: Mechanism of NDM-1 inhibition.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of N-acetylcysteine (NAC) against relevant bacterial species known to harbor NDM-1. This data is crucial for designing effective screening assays.
| Compound | Bacterial Strain | Method | Value | Reference |
| N-acetylcysteine | Carbapenem-Resistant K. pneumoniae | Broth Microdilution | MIC50: 5 mg/mL, MIC90: 5 mg/mL | [4][5] |
| N-acetylcysteine | Carbapenem-Resistant A. baumannii | Broth Microdilution | MIC50: 2.5 mg/mL, MIC90: 5 mg/mL | [4][5] |
| N-acetylcysteine | S. pneumoniae & H. influenzae | Broth Microdilution | MIC: 2.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Combined Disk Diffusion Test for Phenotypic Screening
This method is a modification of the standard disk diffusion assay and is used to qualitatively assess the production of MBLs.
Principle: The principle of this test is the synergistic effect between a carbapenem antibiotic and an MBL inhibitor. An enhanced zone of inhibition around the carbapenem disk in the presence of the MBL inhibitor suggests MBL production.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile swabs
-
Bacterial culture in logarithmic growth phase
-
Meropenem (B701) (10 µg) disks
-
Blank sterile paper disks
-
This compound or N-acetylcysteine (NAC) solution (e.g., 10 mg/mL in a suitable solvent)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Allow the plate to dry for 3-5 minutes.
-
Place a meropenem (10 µg) disk on the agar surface.
-
Impregnate a blank sterile disk with 10 µL of the this compound or NAC solution and place it 15-20 mm away from the meropenem disk (center to center).
-
Incubate the plate at 37°C for 18-24 hours.
Interpretation of Results:
-
Positive: A distinct enhancement or synergistic zone of inhibition between the meropenem disk and the inhibitor disk is observed. This indicates the production of an MBL like NDM-1.
-
Negative: No enhancement of the inhibition zone is observed.
Caption: Workflow for the Combined Disk Diffusion Test.
Protocol 2: Broth Microdilution for MIC Reduction Assay
This quantitative method determines the extent to which an MBL inhibitor can reduce the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic.
Principle: A significant reduction in the MIC of a carbapenem in the presence of a sub-inhibitory concentration of an MBL inhibitor is a strong indicator of MBL-mediated resistance.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial suspension (adjusted to 5 x 10^5 CFU/mL)
-
Meropenem stock solution
-
This compound or N-acetylcysteine (NAC) stock solution
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of meropenem in CAMHB containing a fixed, sub-inhibitory concentration of this compound or NAC (e.g., 1/4th the MIC of the inhibitor alone).
-
Inoculate all wells with the bacterial suspension.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of meropenem alone and in the presence of the inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Interpretation of Results:
-
A ≥4-fold reduction in the MIC of meropenem in the presence of the MBL inhibitor is considered a positive result for MBL production.
Confirmation of NDM-1
It is important to note that the described phenotypic tests indicate the presence of MBL activity but do not specifically identify the enzyme as NDM-1. Confirmation of the blaNDM-1 gene should be performed using molecular methods such as Polymerase Chain Reaction (PCR).[8]
Conclusion
The rise of NDM-1 producing bacteria poses a significant threat to global public health. The protocols detailed in these application notes provide robust and reliable methods for the phenotypic screening of these highly resistant pathogens using MBL inhibitors like N-acetylcysteine as a surrogate for the novel compound this compound. These screening procedures are essential for clinical diagnostics, epidemiological surveillance, and for the preliminary evaluation of new MBL inhibitors in the drug development pipeline. The successful identification of NDM-1 producers is the first critical step in implementing appropriate infection control measures and guiding therapeutic decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. How To Detect NDM-1 Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Activity of N-Acetylcysteine in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Detection of New Delhi Metallo-Beta-Lactamase-1 (NDM-1) in carbapenem- resistant Klebsiella pneumoniae isolated from a university hospital in Iran - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Novel Metallo-β-Lactamase (MBL) Inhibitors
Disclaimer: Initial searches for a specific compound designated "Mbl-IN-3" did not yield conclusive results in publicly available scientific literature or supplier databases. It is possible that this is an internal designation, a novel compound not yet disclosed, or a misnomer. This guide therefore addresses the common solubility challenges and solutions applicable to the broader class of novel Metallo-β-Lactamase (MBL) inhibitors, which are often complex heterocyclic molecules with poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many novel MBL inhibitors exhibit poor solubility?
A1: Novel MBL inhibitors are frequently intricate, high molecular weight organic molecules. Their structures often contain multiple aromatic rings and hydrophobic moieties designed to fit into the active site of the metallo-β-lactamase enzyme. This inherent hydrophobicity leads to low solubility in aqueous solutions, which are the basis for most biological assays.
Q2: What are the common consequences of poor solubility in my experiments?
A2: Poor solubility can lead to a number of experimental artifacts and unreliable data, including:
-
Underestimation of potency: The actual concentration of the inhibitor in solution may be much lower than the nominal concentration, leading to an artificially high IC50 value.
-
Compound precipitation: The inhibitor may precipitate out of solution during the experiment, leading to inconsistent results and potential interference with assay readings (e.g., light scattering in absorbance or fluorescence-based assays).
-
Inaccurate structure-activity relationships (SAR): If solubility issues are not addressed, it can be difficult to determine if a lack of activity is due to the compound's intrinsic properties or simply its inability to remain in solution.
-
Poor in vivo efficacy: Low aqueous solubility can translate to poor absorption and bioavailability in animal models.
Q3: What are the first steps I should take when I suspect a solubility issue?
A3: The first step is to visually inspect your stock solutions and final assay mixtures for any signs of precipitation (e.g., cloudiness, particulates). You can also perform a simple qualitative solubility test by preparing a high-concentration stock solution and observing its clarity upon dilution into your assay buffer. For a more quantitative assessment, determining the kinetic and thermodynamic solubility is recommended.
Troubleshooting Guide
Issue 1: My MBL inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: What is the maximum percentage of DMSO I can use in my assay without affecting the biological system?
-
Answer: The tolerance for DMSO varies significantly between different cell lines and enzymes. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not impact your assay's results. A common starting point is to keep the final DMSO concentration at or below 0.5%.
-
-
Question: Are there alternative organic solvents I can use to prepare my stock solution?
-
Answer: Yes, other water-miscible organic solvents can be used. However, their compatibility with your assay system must also be validated.
Solvent Properties and Considerations DMSO Highly effective solubilizing agent, but can be toxic to some cells at higher concentrations. Ethanol Generally less toxic than DMSO, but may not be as effective at solubilizing highly hydrophobic compounds. DMF A strong solvent, but with higher toxicity concerns. NMP A versatile solvent, but its use in biological assays is less common and requires careful validation. -
-
Question: How can I improve the solubility of my MBL inhibitor in the final assay buffer?
-
Answer: Several strategies can be employed to enhance the aqueous solubility of your compound.
Strategy Description pH Adjustment If your inhibitor has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. Use of Co-solvents In addition to the organic solvent from your stock, you can sometimes include other co-solvents in your buffer, such as polyethylene (B3416737) glycol (PEG) or glycerol, after validating their compatibility with the assay. Addition of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the inhibitor and increase its apparent solubility. Careful validation is required to ensure the surfactant does not interfere with the assay. Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. -
Issue 2: I am observing inconsistent results in my cell-based assay.
-
Question: Could solubility be the cause of my inconsistent results?
-
Answer: Yes, poor solubility is a common cause of variability in cell-based assays. If the compound precipitates in the culture medium, the cells will be exposed to inconsistent concentrations of the inhibitor.
-
-
Question: How can I assess the solubility of my MBL inhibitor in cell culture media?
-
Answer: You can adapt standard solubility assays to use your specific cell culture medium as the solvent. It is also advisable to visually inspect the wells of your cell culture plates under a microscope for any signs of compound precipitation.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing an MBL Inhibitor Stock Solution
-
Weigh out a precise amount of the MBL inhibitor powder using an analytical balance.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the MBL inhibitor in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO solution to your aqueous assay buffer in a 96-well plate (e.g., 2 µL into 198 µL of buffer).
-
Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Mechanism of action of Metallo-β-lactamase (MBL) and its inhibition.
Caption: A logical workflow for troubleshooting MBL inhibitor solubility issues.
Caption: An experimental workflow for assessing and improving MBL inhibitor solubility.
Technical Support Center: Optimizing MBL Inhibitor Concentrations for Synergy Assays
Welcome to the technical support center for optimizing the concentration of Metallo-β-Lactamase (MBL) inhibitors in synergy assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a synergy assay when working with an MBL inhibitor?
A synergy assay, such as the checkerboard assay, is performed to determine how an MBL inhibitor interacts with a partner antibiotic (typically a β-lactam, like a carbapenem) to inhibit the growth of a bacterial strain that produces metallo-β-lactamase. The goal is to find a combination of concentrations where the inhibitory effect is greater than the sum of the effects of each drug used alone. This is known as a synergistic interaction.
Q2: How is synergy typically quantified in a checkerboard assay?
Synergy is most commonly quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. This index is the sum of the FICs of each drug in the combination that inhibits bacterial growth. The FIC for each drug is calculated by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by the MIC of the drug alone.[1][2]
Q3: What do the different FIC Index values indicate?
The interpretation of the FIC Index is standardized as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[1]
Q4: What is a typical starting concentration range for a novel MBL inhibitor in a synergy assay?
For a novel MBL inhibitor with an unknown effective concentration, it is advisable to test a broad range of concentrations. A common starting point is to perform serial dilutions from a high concentration (e.g., 128 µg/mL or higher) down to a very low concentration (e.g., 0.03 µg/mL). The concentration range for the partner antibiotic should also be broad and should bracket its known MIC against the test organism.
Troubleshooting Guide
Q1: My checkerboard assay results are inconsistent between experiments. What are the common causes and solutions?
Inconsistent results in checkerboard assays can arise from several factors. Here are some common issues and their solutions:
| Potential Cause | Recommended Solution |
| Inoculum Variability | Ensure the bacterial inoculum is standardized to 0.5 McFarland turbidity. Prepare fresh inoculum for each experiment and use it within a specified timeframe (e.g., 30 minutes) to maintain consistent cell density. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. Use fresh pipette tips for each dilution to prevent carryover. |
| Edge Effects | Evaporation from the wells on the edge of the microtiter plate can concentrate the compounds. To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data points.[3] |
| Compound Instability | Some compounds can be unstable in solution at 37°C over the incubation period. Prepare fresh stock solutions for each experiment. If instability is suspected, consider a time-kill assay to assess the compound's stability over time.[3] |
Q2: I am observing "skipped wells" in my checkerboard plate. How should I interpret these results?
"Skipped wells" refer to the phenomenon where a well with a higher concentration of an antibiotic shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, bacterial clumping, or the "Eagle effect" (paradoxical reduced activity at high concentrations). It is recommended to repeat the experiment, ensuring a homogenous bacterial suspension and aseptic technique. If the issue persists, the MIC should be read as the lowest concentration with no visible growth.
Q3: My FIC Index calculation does not show synergy, but I expect it based on the mechanism of action. What could be wrong?
If you expect synergy but your FIC Index is in the additive or indifferent range, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Concentration Ranges | The tested concentration ranges for one or both compounds may not cover the concentrations at which synergy occurs. Widen the concentration ranges for both the MBL inhibitor and the partner antibiotic in the next experiment. |
| Incorrect MIC Determination | The calculated FIC Index is dependent on the accurate determination of the MICs of the individual drugs. Re-determine the MIC of each compound alone with high precision. |
| Choice of Partner Antibiotic | The synergistic effect can be dependent on the specific partner antibiotic used. Consider testing the MBL inhibitor with a different class of β-lactam antibiotic. |
| Bacterial Strain Specificity | Synergy can be strain-dependent. Test the combination against a panel of different bacterial strains expressing MBLs. |
Experimental Protocols
Checkerboard Assay Protocol for MBL Inhibitor and a Carbapenem (B1253116)
This protocol outlines the steps for performing a checkerboard synergy assay in a 96-well microtiter plate.
Materials:
-
MBL inhibitor (e.g., Mbl-IN-3)
-
Carbapenem antibiotic (e.g., Meropenem)
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the MBL inhibitor and the carbapenem in an appropriate solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Determine MIC of Individual Drugs: Before the synergy assay, determine the MIC of the MBL inhibitor and the carbapenem individually against the test organism using a standard broth microdilution method.
-
Prepare Intermediate Drug Dilutions:
-
MBL Inhibitor: In a separate 96-well plate or in tubes, prepare a series of two-fold dilutions of the MBL inhibitor in CAMHB. The concentrations should typically range from 8x to 1/64x the MIC.
-
Carbapenem: Similarly, prepare a series of two-fold dilutions of the carbapenem in CAMHB, with concentrations ranging from 8x to 1/64x the MIC.
-
-
Set up the Checkerboard Plate:
-
Add 50 µL of CAMHB to each well of a new 96-well microtiter plate.
-
Using a multichannel pipette, add 50 µL of each MBL inhibitor dilution to the corresponding rows (e.g., highest concentration in row A, next highest in row B, and so on).
-
Using a single-channel or multichannel pipette, add 50 µL of each carbapenem dilution to the corresponding columns (e.g., highest concentration in column 1, next highest in column 2, and so on).
-
This will result in a matrix of wells containing various combinations of the two drugs.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well of the checkerboard plate.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Individual Drug Controls: Rows and columns with only one of the drugs and the inoculum to re-confirm the MICs.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
-
Data Presentation: Example Checkerboard Results
| Meropenem (µg/mL) | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | MIC Alone |
| MBL Inhibitor (µg/mL) | |||||||||
| 8 | - | - | - | - | - | - | - | - | >8 |
| 4 | - | - | - | - | - | - | + | + | 4 |
| 2 | - | - | - | - | + | + | + | + | 2 |
| 1 | - | - | + | + | + | + | + | + | 1 |
| 0.5 | - | + | + | + | + | + | + | + | 0.5 |
| 0.25 | + | + | + | + | + | + | + | + | <0.25 |
| MIC Alone | 16 |
(-) indicates no growth; (+) indicates growth.
Calculation of the Fractional Inhibitory Concentration (FIC) Index
-
Identify the MIC of each drug alone.
-
For each well showing no growth, calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Determine the lowest FIC Index value. This value is used to classify the interaction.
Visualizations
References
Technical Support Center: Mbl-IN-3 Experiments
Disclaimer: Information regarding specific experimental protocols and potential challenges for Mbl-IN-3 is limited in publicly available resources. This guide provides troubleshooting advice and protocols based on general knowledge of metallo-β-lactamase (MBL) inhibitor experiments, with specific data for this compound included where available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as compound 72922413) is an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1).[1][2][3][4][5] NDM-1 is a type of metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics in bacteria. This compound works by inhibiting the enzymatic activity of NDM-1, thereby restoring the efficacy of β-lactam antibiotics like meropenem (B701) against NDM-1 producing bacteria.
Q2: What are the most common initial challenges when working with this compound?
While specific data for this compound is scarce, common initial challenges with novel small molecule inhibitors like this compound often revolve around solubility and stability in aqueous assay buffers. Ensuring the compound is fully dissolved and stable throughout the experiment is critical for obtaining reliable and reproducible results.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing for an aqueous-based assay, the final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent effects on the enzyme or assay components.
Q4: What are the known off-target effects of this compound?
There is currently no publicly available information on the specific off-target effects of this compound. As with many inhibitors that target metalloenzymes, there is a potential for off-target effects on other zinc-dependent enzymes in biological systems. It is advisable to perform counter-screens against other relevant metalloenzymes if off-target activity is a concern for your specific application.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Q: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A: This is a common issue with hydrophobic small molecules. Here are several steps you can take to troubleshoot this problem:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.5% to 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), in your assay buffer can help to improve the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of a compound can be pH-dependent. If the structure of this compound has ionizable groups, adjusting the pH of your buffer might improve its solubility. This should be done cautiously to ensure the pH remains within the optimal range for NDM-1 activity.
Issue 2: Inconsistent or Non-Reproducible Inhibition Data
Q: My IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent IC50 values can stem from several factors. Consider the following troubleshooting steps:
-
Ensure Complete Dissolution: Visually inspect your stock solution and final assay dilutions to ensure there is no precipitate. Centrifuge your stock solution before use to pellet any undissolved compound.
-
Pre-incubation Time: The inhibitory activity of some compounds is time-dependent. Standardize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A pre-incubation of 10-20 minutes is a common starting point.
-
Enzyme and Substrate Stability: Ensure that your NDM-1 enzyme and substrate (e.g., nitrocefin) are stable under your assay conditions. Prepare fresh substrate solutions for each experiment and store the enzyme at the recommended temperature.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. Small errors in concentration can lead to significant variations in IC50 values.
-
Plate Effects: Be aware of potential "edge effects" in microtiter plates. Avoid using the outer wells for critical samples or ensure proper randomization of your samples across the plate.
Quantitative Data
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 54 ± 4 µM | New Delhi metallo-β-lactamase-1 (NDM-1) | |
| Synergistic Activity | Lowers the Minimum Inhibitory Concentration (MIC) of Meropenem | N/A | Demonstrated in E. coli and K. pneumoniae clinical isolates expressing NDM-1. |
Experimental Protocols
In Vitro NDM-1 Inhibition Assay using Nitrocefin (B1678963)
This protocol is a generalized procedure for determining the IC50 value of an NDM-1 inhibitor.
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10 µM ZnSO₄)
-
DMSO (for inhibitor stock solution)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Then, dilute these DMSO stocks into the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant NDM-1 enzyme in the assay buffer to the desired working concentration (e.g., 5 nM).
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted NDM-1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells.
-
Include a negative control (enzyme only) and a positive control (a known NDM-1 inhibitor, if available).
-
-
Pre-incubation: Incubate the plate at room temperature (or 30°C) for 10-20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fixed volume of freshly prepared nitrocefin solution to each well to initiate the enzymatic reaction. The final concentration of nitrocefin should be at or near its Km value for NDM-1 (e.g., 60 µM).
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Improving the Stability of Mbl-IN-3 in Solution
Disclaimer: Specific stability and solubility data for a compound explicitly named "Mbl-IN-3" are not publicly available. This technical support center provides comprehensive guidance and protocols based on best practices for handling and improving the stability of small molecule inhibitors, particularly those targeting metallo-β-lactamases (MBLs). The provided quantitative data are illustrative examples. Researchers should perform their own stability assessments for their specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What can I do?
A1: Difficulty in dissolving a small molecule inhibitor can be due to several factors:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent recommended for this class of compounds, such as dimethyl sulfoxide (B87167) (DMSO).[1][2] Water absorption by hygroscopic solvents like DMSO can reduce the solubility of many organic compounds.[1][3]
-
Compound Purity: Impurities can negatively impact solubility. It is advisable to use a high-purity grade of the inhibitor.[1]
-
Temperature: Gentle warming (e.g., 37°C) in a water bath, along with vortexing or sonication, can aid dissolution.[1] However, avoid excessive heat, which could lead to degradation.
-
Concentration: You might be attempting to prepare a solution exceeding the compound's solubility limit. Try preparing a more dilute stock solution.[4]
Q2: I observed precipitation in my this compound stock solution after a freeze-thaw cycle. What should I do?
A2: Precipitation after freeze-thaw cycles is a common issue.[1][5] To address this:
-
Thawing Protocol: Thaw the stock solution slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes upon preparation.[6][7]
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing and storing a slightly less concentrated stock solution.[5]
Q3: How should I store my this compound stock and working solutions to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of your inhibitor.
-
Stock Solutions (in DMSO): Aliquot into single-use vials and store at -20°C or -80°C for long-term stability.[5][6]
-
Working Solutions (in aqueous buffer): It is best practice to prepare working solutions fresh for each experiment.[4] Many compounds have limited stability in aqueous solutions.
-
Protection from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap clear vials in foil to protect them from light.[5][8]
Q4: My this compound appears to be losing activity in my cell culture medium. What could be the cause?
A4: Loss of activity in cell culture media can be due to several factors:
-
Chemical Instability: The compound may be unstable in the aqueous environment of the culture medium, especially at 37°C.[9]
-
Reaction with Media Components: Components in the media, such as certain amino acids or serum proteins, could react with or bind to your inhibitor.[9]
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Using low-binding plasticware can mitigate this issue.[4]
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results are often a symptom of compound instability. This guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Example Stability of this compound in Solution
| Solution | Storage Temperature | Stability (Time to 10% degradation) |
| 10 mM in DMSO | -80°C | > 6 months |
| 10 mM in DMSO | -20°C | ~1-3 months |
| 10 mM in DMSO | 4°C | < 1 week |
| 10 µM in PBS (pH 7.4) | 37°C | ~8 hours |
| 10 µM in Cell Culture Medium + 10% FBS | 37°C | ~12 hours |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a method to determine the approximate kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.
Protocol 2: Assessment of Chemical Stability in Solution
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC or LC-MS.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate any proteins and halt degradation.
-
Centrifuge and Collect Supernatant: Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your time-zero sample.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC/LC-MS Analysis: Analyze all samples by a validated HPLC or LC-MS method that can separate the parent compound from potential degradants.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area of the T=0 sample to determine the percentage of the compound remaining.
Mandatory Visualizations
Common Degradation Pathways for Small Molecules
Caption: Common degradation pathways for small molecule inhibitors.[8][10][11]
Decision Tree for Solvent Selection
Caption: A decision tree to guide solvent selection for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. pharmatechassociates.com [pharmatechassociates.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
troubleshooting inconsistent results with Mbl-IN-3
Welcome to the technical support center for Mbl-IN-3, a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a type of metallo-β-lactamase (MBL).[1] MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring.[2][3] this compound works by inhibiting the activity of NDM-1, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria.[1]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in antibiotic sensitizer (B1316253) research.[1] It is utilized in studies to investigate the reversal of antibiotic resistance in NDM-1-producing bacteria. Researchers use this compound to lower the Minimum Inhibitory Concentrations (MICs) of β-lactam antibiotics, such as meropenem (B701), in clinical isolates of bacteria like E. coli and K. pneumoniae that express NDM-1.
Q3: What is the reported IC50 value for this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound against NDM-1 is 54 ± 4 μM.
Q4: How should this compound be stored?
A4: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage at room temperature is acceptable in the continental US, but this may vary in other locations.
Troubleshooting Inconsistent Results
Researchers may encounter variability in their experimental outcomes with this compound. The following guide addresses potential issues in a question-and-answer format.
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) reduction assays.
-
Q: We are observing inconsistent shifts in the MIC of meropenem when using this compound against NDM-1-producing E. coli. What could be the cause?
-
A: Inconsistent MIC shifts can stem from several factors. Firstly, ensure the final concentration of this compound is consistent across all wells and experiments. Pipetting errors, especially with small volumes, can lead to significant concentration differences. Secondly, the growth phase of the bacterial inoculum can impact susceptibility. It is crucial to use a standardized inoculum prepared from a fresh culture in the logarithmic growth phase. Finally, the stability of this compound in your specific assay medium could be a factor. Consider performing a stability check of the compound in the medium over the course of the experiment.
-
Problem 2: Lower than expected potentiation of antibiotic activity.
-
Q: The potentiation of meropenem activity by this compound is less than what we anticipated based on the reported IC50. Why might this be?
-
A: Several factors could contribute to this observation. The bacterial strain used may have additional resistance mechanisms, such as efflux pumps or porin mutations, that are not affected by this compound. It is also possible that the expression level of NDM-1 varies between your bacterial isolates. Verifying the presence and expression level of the blaNDM-1 gene is recommended. Additionally, the presence of zinc ions in the media can impact the activity of metallo-β-lactamases and their inhibitors. Standardizing the zinc concentration in your media may improve consistency.
-
Problem 3: Off-target effects or cellular toxicity observed.
-
Q: At higher concentrations, we are seeing a decrease in bacterial growth even in the absence of an antibiotic, suggesting potential off-target effects of this compound. How can we address this?
-
A: It is important to determine the intrinsic antibacterial activity of this compound. Perform a standalone MIC assay with this compound to identify the concentration at which it inhibits bacterial growth. When conducting potentiation assays, use this compound at concentrations below its intrinsic MIC. If cellular toxicity is a concern in eukaryotic cell-based assays, a standard cytotoxicity assay (e.g., MTT or LDH) should be performed to determine the non-toxic concentration range.
-
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent.
-
Materials:
-
Bacterial strain (e.g., NDM-1 producing E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
β-lactam antibiotic (e.g., Meropenem)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate.
-
For potentiation assays, add a fixed, sub-inhibitory concentration of this compound to all wells.
-
Add the bacterial inoculum to all wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
2. NDM-1 Enzyme Inhibition Assay
This protocol measures the direct inhibitory activity of this compound on the NDM-1 enzyme.
-
Materials:
-
Purified NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)
-
Chromogenic cephalosporin (B10832234) substrate (e.g., CENTA)
-
This compound
-
96-well microtiter plate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the purified NDM-1 enzyme to each well containing the inhibitor dilutions and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the CENTA substrate.
-
Monitor the hydrolysis of CENTA by measuring the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Table 1: Hypothetical MIC Values of Meropenem in the Presence of this compound against NDM-1 producing E. coli
| This compound Conc. (µM) | Meropenem MIC (µg/mL) | Fold Reduction in MIC |
| 0 (Control) | 64 | - |
| 16 | 16 | 4 |
| 32 | 4 | 16 |
| 64 | 1 | 64 |
Table 2: Troubleshooting Guide for Inconsistent this compound Activity
| Observed Issue | Potential Cause | Recommended Action |
| High variability in MIC results | Inconsistent inoculum density | Standardize inoculum preparation using a McFarland standard. |
| Pipetting errors | Calibrate pipettes regularly; use larger volumes for serial dilutions where possible. | |
| Lower than expected activity | Presence of other resistance mechanisms | Characterize the resistance profile of the bacterial strain (e.g., for efflux pumps). |
| Low NDM-1 expression | Quantify blaNDM-1 gene expression using qRT-PCR. | |
| Apparent off-target effects | Intrinsic antibacterial activity of this compound | Determine the MIC of this compound alone and use sub-MIC concentrations in potentiation assays. |
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of NDM-1 action and its inhibition.
References
Mbl-IN-3 off-target effects in bacterial assays
Welcome to the technical support center for Mbl-IN-3, a potent inhibitor of metallo-β-lactamases (MBLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bacterial assays and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of metallo-β-lactamases (MBLs), which are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[1] MBLs require zinc ions for their catalytic activity.[1] this compound functions by targeting these essential zinc ions in the active site of the MBL enzyme. This can occur through two primary mechanisms: chelation (stripping) of the zinc ions or by forming a ternary complex with the zinc ions and the enzyme, which blocks the active site and prevents the hydrolysis of β-lactam antibiotics.[2] By inhibiting MBLs, this compound restores the efficacy of β-lactam antibiotics against MBL-producing bacteria.[1]
Q2: What are the potential off-target effects of this compound in bacterial assays?
A2: The primary off-target effects of this compound stem from its zinc-chelating properties. While designed to target MBLs, this compound can also interact with other metalloproteins in bacteria, which can lead to non-specific inhibition of bacterial growth or other cellular processes.[2] It is also possible that high concentrations of this compound could disrupt the bacterial outer membrane by chelating divalent cations like Ca(II) and Mg(II) that stabilize the lipopolysaccharide (LPS) layer.[3] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments.
Q3: How can I assess the inhibitory activity of this compound against a specific MBL enzyme?
A3: The inhibitory activity of this compound against a purified MBL enzyme can be determined using an in vitro enzyme inhibition assay. A common method involves a chromogenic substrate like nitrocefin (B1678963) or CENTA.[4][5] The hydrolysis of the β-lactam ring in the substrate by the MBL enzyme results in a color change that can be monitored spectrophotometrically. By measuring the rate of hydrolysis in the presence of varying concentrations of this compound, you can determine the inhibitor's IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[4][6]
Q4: How do I determine the effectiveness of this compound in combination with a β-lactam antibiotic against a bacterial strain?
A4: The synergistic effect of this compound and a β-lactam antibiotic can be quantified using antimicrobial susceptibility testing (AST) methods such as broth microdilution or disk diffusion assays.[4][7] In a broth microdilution assay, the minimum inhibitory concentration (MIC) of the β-lactam antibiotic is determined in the presence and absence of a fixed concentration of this compound.[4] A significant reduction in the MIC of the antibiotic in the presence of this compound indicates successful inhibition of the MBL and restoration of the antibiotic's activity.[4]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in MIC results | Inconsistent inoculum preparation. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4] |
| This compound instability. | Prepare fresh solutions of this compound for each experiment. Some inhibitors may be unstable in certain media or over time. | |
| No significant reduction in β-lactam MIC with this compound | The bacterial strain does not produce a susceptible MBL. | Confirm the presence of an MBL in your test strain using a phenotypic assay (e.g., inhibitor-based disk potentiation test with EDTA) or by molecular methods.[7] |
| This compound is inactive against the specific MBL variant. | Test this compound against a panel of clinically relevant MBLs (e.g., NDM-1, VIM-2, IMP-1) to determine its inhibitory spectrum.[5][6] | |
| Incorrect assay conditions. | Ensure the growth medium and incubation conditions are optimal for the specific bacterial strain being tested. | |
| This compound shows intrinsic antibacterial activity at high concentrations | Off-target effects due to zinc chelation. | Determine the MIC of this compound alone to understand its intrinsic antibacterial activity. Use this compound at a concentration below its intrinsic MIC for synergy studies.[3] |
| Disruption of the bacterial outer membrane. | Consider performing outer membrane permeability assays to assess the impact of this compound on membrane integrity. | |
| Precipitation of this compound in assay medium | Poor solubility of the compound. | Test the solubility of this compound in the chosen assay medium. If precipitation occurs, consider using a different solvent (e.g., DMSO) at a final concentration that does not affect bacterial growth, or using a different assay medium. |
Quantitative Data Summary
The following tables summarize representative quantitative data for MBL inhibitors. These values are provided for illustrative purposes and may not be directly applicable to this compound.
Table 1: In Vitro Enzyme Inhibition Data for Representative MBL Inhibitors
| Inhibitor | Target MBL | IC50 (µM) |
| Compound A | NDM-1 | 19 ± 2 |
| Compound B | IMP-1 | 14 ± 1 |
| Compound C | VIM-2 | 50 ± 20 |
| L-captopril | NDM-1 | 10.0 ± 1.9 |
Data adapted from references[6] and[5].
Table 2: Antimicrobial Susceptibility Testing Data for a β-Lactam in Combination with an MBL Inhibitor
| Bacterial Strain | β-Lactam Antibiotic | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Reduction in MIC |
| E. coli expressing NDM-1 | Meropenem | 32 | 2 | 16 |
| K. pneumoniae expressing VIM-2 | Imipenem | 64 | 4 | 16 |
| P. aeruginosa expressing IMP-1 | Ceftazidime | 128 | 8 | 16 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound.
Materials:
-
This compound
-
β-lactam antibiotic
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[4]
-
Plate Preparation: Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate. Add this compound to each well at a fixed, sub-inhibitory concentration. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[4]
-
Endpoint Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.[4]
Protocol 2: In Vitro MBL Enzyme Inhibition Assay
This protocol measures the ability of this compound to inhibit the activity of a purified MBL enzyme using a chromogenic substrate.
Materials:
-
Purified MBL enzyme
-
This compound
-
Chromogenic substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the purified MBL enzyme, and varying concentrations of this compound.[4]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
-
Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well.[4]
-
Monitoring: Immediately monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin).[8]
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.[4]
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for Broth Microdilution (BMD) Assay.
Caption: Troubleshooting logic for unexpected MIC results.
References
- 1. What are MBL inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. pubs.acs.org [pubs.acs.org]
how to prevent Mbl-IN-3 degradation during experiments
Welcome to the technical support center for Mbl-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that can cause this compound degradation?
Several factors can contribute to the degradation of small molecule inhibitors like this compound. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound may be susceptible to hydrolysis at acidic or alkaline pH.
-
Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.[2]
-
Oxidation: Reactive oxygen species (ROS) in the experimental environment can lead to oxidative degradation.[4]
-
Improper Storage: Incorrect storage conditions, such as high humidity or exposure to air, can compromise the compound's integrity.
Q3: How should I properly store this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C, protected from light and moisture. For short-term storage, a desiccator at 4°C may be sufficient. Stock solutions should be prepared fresh for each experiment. If storing stock solutions, they should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q4: Can I dissolve this compound in aqueous buffers?
The solubility and stability of this compound in aqueous buffers should be experimentally determined. It is recommended to first dissolve the compound in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution. This stock can then be diluted into the final aqueous experimental buffer immediately before use. Pay attention to the final concentration of the organic solvent in your assay to avoid off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | This compound degradation in stock solution or during the experiment. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous buffer before the assay. Run a positive control with a freshly prepared inhibitor to verify activity. |
| Precipitate formation upon dilution into aqueous buffer | Poor solubility of this compound in the final buffer. | Decrease the final concentration of this compound. Increase the percentage of organic co-solvent (e.g., DMSO) if permissible for the assay. Test different buffer compositions to improve solubility. |
| Assay variability between experiments | Inconsistent handling or storage of this compound. Degradation due to repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure consistent timing and temperature for all experimental steps. |
| Loss of activity over the course of a long experiment | Instability of this compound under prolonged incubation at experimental temperatures. | Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. If degradation is observed, shorten the incubation time or consider a different experimental setup. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions. Researchers should perform their own stability studies to confirm these findings for their specific experimental setup.
Table 1: Thermal Stability of this compound in Solution (Hypothetical Data)
| Temperature (°C) | Incubation Time (hours) | Remaining Active this compound (%) |
| 4 | 24 | 98% |
| 25 (Room Temp) | 2 | 95% |
| 25 (Room Temp) | 8 | 80% |
| 37 | 2 | 85% |
| 37 | 8 | 60% |
Table 2: pH Stability of this compound in Aqueous Buffer at 25°C (Hypothetical Data)
| pH | Incubation Time (hours) | Remaining Active this compound (%) |
| 5.0 | 4 | 75% |
| 7.4 | 4 | 95% |
| 8.5 | 4 | 80% |
Table 3: Photostability of this compound in Solution at 25°C (Hypothetical Data)
| Light Condition | Exposure Time (hours) | Remaining Active this compound (%) |
| Dark | 8 | 99% |
| Ambient Light | 8 | 85% |
| UV Light (365 nm) | 1 | 40% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Enzyme Inhibition Assay
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Thaw a single-use aliquot of this compound stock solution immediately before use.
-
Serially dilute the this compound stock solution in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a microplate, add the MBL enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a predetermined time at the desired temperature (e.g., 15 minutes at 25°C), protected from light.
-
Initiate the enzymatic reaction by adding the substrate (e.g., a chromogenic β-lactam like nitrocefin).
-
Monitor the reaction progress by measuring the absorbance at the appropriate wavelength over time using a plate reader.
-
Calculate the initial reaction rates and determine the inhibitory activity of this compound.
Visualizations
Caption: A generalized workflow for assessing the inhibitory activity of this compound against Metallo-β-Lactamases.
Caption: A diagram illustrating the mechanism of action of β-lactam antibiotics and the role of this compound in overcoming MBL-mediated resistance.
References
- 1. The Chemical Biology of Human Metallo-β-Lactamase Fold Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
refining Mbl-IN-3 experimental design for reproducibility
Disclaimer: Publicly available information on a specific molecule designated "Mbl-IN-3" is limited. This technical support center has been developed based on the hypothesis that this compound is an inhibitor of Metallo-β-lactamase (MBL), a critical enzyme in antibiotic resistance. The following guidance is based on established principles for the characterization and troubleshooting of small molecule enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a research compound hypothesized to be an inhibitor of Metallo-β-lactamase (MBL) enzymes. MBLs are a class of bacterial enzymes that inactivate a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the amide bond in the β-lactam ring.[1][2] The proposed mechanism of action for this compound involves the chelation of the zinc ions essential for the catalytic activity of MBLs, thereby preventing the breakdown of β-lactam antibiotics and restoring their efficacy.[2]
Q2: How should I store and handle this compound?
A2: this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For creating stock solutions, use anhydrous DMSO or an appropriate buffer as specified on the product datasheet. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the key quality control steps I should perform before starting my experiments with this compound?
A3: Before initiating experiments, it is crucial to verify the identity and purity of your this compound sample. Recommended quality control measures include:
-
Purity assessment: High-performance liquid chromatography (HPLC) to determine the percentage purity.
-
Identity confirmation: Liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight.
-
Solubility testing: Visually confirm the solubility of the compound in the chosen solvent at the desired concentration.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Q: My IC50 value for this compound is significantly different from the expected value or varies between experiments. What are the possible causes and solutions?
A: Inconsistent IC50 values can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
Enzyme Activity: Ensure the MBL enzyme is active. Run a control experiment without any inhibitor to check for robust enzyme activity.
-
Substrate Integrity: Verify the concentration and purity of the β-lactam substrate (e.g., nitrocefin). Substrate degradation can lead to inaccurate results.
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Consider re-purifying or obtaining a new batch if degradation is suspected.
-
-
Assay Conditions:
-
Buffer Composition: MBL activity is highly dependent on zinc ion concentration. Ensure your assay buffer contains the appropriate concentration of ZnSO4 and that there are no chelating agents present.[1]
-
Incubation Times: Optimize and standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically <1%) as it can affect enzyme activity. Ensure the DMSO concentration is consistent across all wells.
-
-
Data Analysis:
-
Curve Fitting: Use a non-linear regression model with a variable slope to fit your dose-response curve. Ensure you have a sufficient number of data points spanning the full range of inhibition.
-
Cell-Based Assays
Q: I am not observing the expected synergistic effect of this compound with a β-lactam antibiotic in my bacterial culture. What could be wrong?
A: A lack of synergy in cell-based assays can be due to several factors related to the compound, the bacteria, or the experimental setup.
-
Compound-Related Issues:
-
Cell Permeability: this compound may have poor permeability across the bacterial cell wall. Consider performing experiments with bacterial strains that have a more permeable outer membrane.
-
Efflux Pumps: The compound might be a substrate for bacterial efflux pumps, preventing it from reaching its target. Co-administration with an efflux pump inhibitor could address this.
-
Stability: The compound may be unstable in the cell culture medium. Test its stability over the time course of the experiment.
-
-
Bacteria-Related Issues:
-
MBL Expression: Confirm that the bacterial strain you are using expresses the target MBL. You can verify this using PCR or western blotting.
-
Resistance Mechanisms: The bacteria may possess other resistance mechanisms to the β-lactam antibiotic being used, which are not affected by MBL inhibition.[3]
-
-
Experimental Setup:
-
Assay Format: Ensure that the chosen assay (e.g., checkerboard assay, time-kill assay) is appropriate for detecting synergy.
-
Inoculum Density: The starting bacterial density can influence the outcome. Standardize the inoculum preparation.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound against Common MBLs
| MBL Enzyme | Substrate | IC50 (nM) |
| NDM-1 | Nitrocefin (B1678963) | 150 |
| VIM-2 | Meropenem | 250 |
| IMP-1 | Imipenem | 400 |
Table 2: Hypothetical MIC Shift of Meropenem in the Presence of this compound against an NDM-1 expressing E. coli strain
| Compound | Concentration (µg/mL) | Meropenem MIC (µg/mL) | Fold Reduction |
| Meropenem alone | - | 64 | - |
| This compound | 10 | 64 | 1 |
| Meropenem + this compound | 10 | 4 | 16 |
Experimental Protocols
Protocol 1: MBL Enzyme Inhibition Assay using Nitrocefin
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 50 µM ZnSO4, 0.01% Tween-20, pH 7.5.
-
MBL Enzyme Stock: Recombinant NDM-1 enzyme at 1 mg/mL in assay buffer.
-
Nitrocefin Substrate Stock: 10 mM Nitrocefin in DMSO.
-
This compound Stock: 10 mM this compound in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer in a 96-well plate.
-
Add MBL enzyme to each well to a final concentration of 5 nM.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.
-
Immediately measure the absorbance at 490 nm every 30 seconds for 15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Checkerboard Synergy Assay
-
Prepare Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Overnight culture of MBL-producing bacteria (e.g., NDM-1 expressing E. coli).
-
Stock solutions of this compound and a β-lactam antibiotic (e.g., meropenem) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, prepare a two-dimensional serial dilution of this compound (horizontally) and the β-lactam antibiotic (vertically) in CAMHB.
-
Dilute the overnight bacterial culture to a final inoculum of 5 x 10^5 CFU/mL and add to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) for each compound alone and in combination by visual inspection of turbidity.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.
-
Visualizations
References
Technical Support Center: Optimizing Incubation Time for Mbl-IN-3 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mbl-IN-3, a novel inhibitor of Metallo-β-lactamases (MBLs). Given that this compound is a novel compound, the following guidelines are based on general principles for studying MBL inhibitors and may require adaptation for your specific experimental setup.
FAQs: Frequently Asked Questions
Q1: What is the general mechanism of action for this compound?
A1: this compound is designed as an inhibitor of Metallo-β-lactamases (MBLs). These enzymes are responsible for conferring antibiotic resistance in various bacteria by hydrolyzing β-lactam antibiotics. MBLs require zinc ions for their catalytic activity.[1] this compound likely acts by chelating these essential zinc ions in the active site of the MBL enzyme, rendering it inactive.[2] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
Q2: What is a recommended starting concentration and incubation time for this compound in a cellular assay?
A2: For initial experiments, a broad range of this compound concentrations, from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM), is recommended to determine the optimal dose-response range for your specific bacterial strain and cell density. A starting incubation time of 2 to 4 hours is advisable for initial assessments of antibacterial activity in combination with a β-lactam antibiotic. However, a time-course experiment is crucial to determine the optimal incubation period.
Q3: How can I determine the optimal incubation time for this compound in my specific assay?
A3: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your bacterial cells with a fixed concentration of this compound (and a β-lactam antibiotic) and measuring the desired outcome (e.g., cell viability, inhibition of β-lactamase activity) at multiple time points (e.g., 1, 2, 4, 8, and 24 hours). The ideal incubation time will be the point at which the maximal desired effect is observed without significant off-target effects.
Q4: Can this compound be used in combination with any β-lactam antibiotic?
A4: this compound is designed to inhibit MBLs, which have a broad substrate spectrum including penicillins, cephalosporins, and carbapenems.[1] Therefore, this compound should theoretically be effective in combination with a wide range of β-lactam antibiotics against MBL-producing bacteria. However, the efficacy of the combination may vary depending on the specific antibiotic and the bacterial strain being tested.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable inhibitory effect of this compound. | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The incubation time is too short. | Conduct a time-course experiment to determine the optimal incubation period. | |
| The bacterial strain does not produce MBLs. | Confirm that your bacterial strain is an MBL-producer using appropriate molecular or phenotypic methods. | |
| This compound is not stable under the experimental conditions. | Check the stability of this compound in your culture medium and at the incubation temperature. | |
| High background signal in the assay. | The concentration of the reporter substrate is too high. | Optimize the concentration of the reporter substrate (e.g., nitrocefin) to reduce background hydrolysis. |
| The bacterial cell density is too high. | Optimize the initial cell density to ensure that the signal remains within the linear range of the assay. | |
| Inconsistent results between experiments. | Variation in incubation time or temperature. | Ensure precise control over incubation time and maintain a consistent temperature across all experiments.[3] |
| Inconsistent cell density at the start of the experiment. | Standardize the cell seeding protocol to ensure a consistent starting cell number. | |
| Reagents are not properly mixed. | Ensure all reagents, including this compound and the β-lactam antibiotic, are thoroughly mixed before adding to the cells. |
Experimental Protocols
Optimizing this compound Incubation Time using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal incubation time for this compound in combination with a β-lactam antibiotic against an MBL-producing bacterial strain.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., meropenem)
-
MBL-producing bacterial strain
-
Appropriate bacterial culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the MBL-producing bacterial strain to the mid-logarithmic phase in the appropriate culture medium.
-
Cell Seeding: Adjust the bacterial culture to a standardized optical density (e.g., OD600 of 0.1) and seed 100 µL into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add a fixed, sub-inhibitory concentration of the β-lactam antibiotic and varying concentrations of this compound to the wells. Include appropriate controls (cells only, cells with antibiotic only, cells with this compound only).
-
Incubation: Incubate the plates at 37°C.
-
Time-Course Measurement: At designated time points (e.g., 1, 2, 4, 8, and 24 hours), remove a plate for analysis.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4]
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against incubation time for each this compound concentration to determine the optimal incubation period.
Data Presentation
Table 1: Example of a Time-Course Experiment for this compound in Combination with Meropenem against an MBL-producing E. coli strain.
| Incubation Time (hours) | Cell Viability (%) - Meropenem Only | Cell Viability (%) - Meropenem + 10 µM this compound | Cell Viability (%) - Meropenem + 50 µM this compound |
| 1 | 95 | 80 | 65 |
| 2 | 92 | 65 | 40 |
| 4 | 88 | 45 | 20 |
| 8 | 85 | 30 | 15 |
| 24 | 82 | 25 | 10 |
Visualizations
Caption: this compound inhibits the MBL enzyme, preventing antibiotic inactivation.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to NDM-1 Inhibitors: Evaluating Alternatives in the Absence of Data on Mbl-IN-3
An extensive search of publicly available scientific literature and databases did not yield any specific information on a compound designated "Mbl-IN-3" as an NDM-1 inhibitor. Therefore, a direct comparison with this agent is not possible at this time. This guide will instead provide a comprehensive comparison of several well-characterized New Delhi metallo-beta-lactamase 1 (NDM-1) inhibitors, presenting key experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in the field of antimicrobial resistance.
Introduction to NDM-1 and the Need for Inhibitors
New Delhi metallo-β-lactamase 1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity, which involves the hydrolysis of the amide bond in the β-lactam ring of antibiotics.[3][4][5] This mechanism renders the antibiotics ineffective, leading to treatment failures for infections caused by NDM-1-producing "superbugs". The rapid global spread of NDM-1 highlights the urgent need for potent and specific inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy.
Comparative Efficacy of NDM-1 Inhibitors
A variety of compounds have been investigated for their inhibitory activity against NDM-1. These range from repurposed drugs to novel chemical scaffolds. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Class | Compound | NDM-1 IC50 (µM) | Notes |
| Thiol-based Inhibitors | D-Captopril | 7.9 | An angiotensin-converting enzyme (ACE) inhibitor. |
| L-Captopril | 202.0 | The L-isomer is significantly less potent than the D-isomer. | |
| Thiorphan | 1.8 | An enkephalinase inhibitor. | |
| Dimercaprol | 1.3 | A metal chelating agent. | |
| Thiomandelic acid | - | Restores meropenem (B701) sensitivity. | |
| Benzyl thiol | - | A competitive inhibitor with low micromolar affinity. | |
| Natural Products | Carnosic Acid | 27.07 | A natural compound that acts as an allosteric inhibitor. |
| Embelin | 2.1 | A natural product that restores meropenem activity. | |
| Repurposed Drugs | Risedronate | - | Docking score of -10.543 kcal/mol. |
| Methotrexate | - | Docking score of -10.189 kcal/mol. | |
| Adapalene | - | Identified as a potential inhibitor through in silico screening. | |
| Other Compounds | Aspergillomarasmine A (AMA) | Low µM range | A natural product that removes a zinc ion from the active site. |
| Taniborbactam (VNRX-5133) | Variable | A bicyclic boronate in clinical trials with variable activity against different MBLs. |
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against NDM-1.
NDM-1 Enzyme Inhibition Assay using Nitrocefin (B1678963)
This assay relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by NDM-1, which results in a color change that can be monitored spectrophotometrically.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4)
-
Test inhibitor compounds
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the recombinant NDM-1 enzyme in the assay buffer to the desired final concentration (e.g., 5 nM).
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (e.g., 60 µM).
-
Dissolve the test inhibitor compounds in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add a defined volume of the NDM-1 enzyme solution to each well.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the nitrocefin solution to each well.
-
Immediately measure the absorbance at 490 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mechanistic Insights and Visualizations
Understanding the mechanism of NDM-1 and how inhibitors interfere with its function is crucial for the development of effective therapeutics.
Catalytic Mechanism of NDM-1
NDM-1 utilizes a di-zinc active site to hydrolyze β-lactam antibiotics. The zinc ions coordinate with a water molecule, activating it for a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and inactivation of the antibiotic.
Caption: Catalytic mechanism of NDM-1 enzyme.
General Workflow for NDM-1 Inhibitor Screening
The process of identifying and characterizing NDM-1 inhibitors typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Workflow for NDM-1 inhibitor discovery.
Conclusion
While information on "this compound" remains elusive, the field of NDM-1 inhibitor research is active and has identified several promising candidates from diverse chemical classes. Thiol-based compounds, natural products, and repurposed drugs have all demonstrated inhibitory activity against NDM-1. The continued application of robust screening assays and detailed mechanistic studies will be essential for the development of clinically effective NDM-1 inhibitors to combat the growing threat of antibiotic resistance.
References
A Comparative Analysis of Mbl-IN-3 and EDTA as Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge in the treatment of bacterial infections. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. This guide provides a detailed comparison of two MBL inhibitors, Mbl-IN-3 and Ethylenediaminetetraacetic acid (EDTA), to assist researchers in making informed decisions for their drug development and research endeavors.
Executive Summary
Both this compound and EDTA have demonstrated inhibitory activity against metallo-β-lactamases. EDTA, a well-characterized chelating agent, functions by sequestering the essential zinc ions from the active site of MBLs. While effective in vitro, its clinical utility is hampered by its non-specific metal chelation, which can lead to host toxicity. This compound is a more recently identified inhibitor with specific activity against New Delhi metallo-β-lactamase-1 (NDM-1). However, comprehensive data on its broader activity spectrum, mechanism of action, and cytotoxicity are currently limited, underscoring the need for further investigation to fully assess its therapeutic potential.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and EDTA, focusing on their inhibitory concentration (IC50) against key MBLs.
| Inhibitor | MBL Target | IC50 (μM) | Reference |
| This compound | NDM-1 | 54 ± 4 | [1] |
| Ca-EDTA | IMP-1 | 55 ± 8.2 | [2][3][4] |
| EDTA | NDM-1 | 0.412 | [3] |
Mechanism of Action
This compound
The precise mechanism of action for this compound has not been extensively elucidated in the available literature. It is identified as an inhibitor of NDM-1, but it is unclear whether it functions as a metal chelator like EDTA or through a different binding mechanism. Further biochemical and structural studies are required to characterize its interaction with the MBL active site.
EDTA
EDTA is a classic, non-specific metal chelator that inhibits MBLs by removing the divalent zinc ions (Zn²⁺) essential for their catalytic activity. The active site of MBLs contains one or two zinc ions that are crucial for the hydrolysis of the β-lactam ring of antibiotics. By sequestering these zinc ions, EDTA renders the enzyme inactive. However, this broad chelating activity is not specific to MBLs and can affect host metalloenzymes, leading to potential toxicity.
Experimental Protocols
Determination of IC50 Values
A common method for determining the 50% inhibitory concentration (IC50) of MBL inhibitors involves a spectrophotometric assay using a chromogenic substrate like nitrocefin (B1678963).
Protocol:
-
Reagents and Materials:
-
Purified MBL enzyme (e.g., NDM-1, IMP-1, VIM-2)
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Inhibitor (this compound or EDTA) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the MBL enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Antibiotic Synergy Assays (Checkerboard Method)
The checkerboard assay is a common method to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic.
Protocol:
-
Reagents and Materials:
-
MBL-producing bacterial strain
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem, imipenem)
-
MBL inhibitor (this compound or EDTA)
-
96-well microplates
-
-
Procedure:
-
Prepare two-fold serial dilutions of the antibiotic and the inhibitor in CAMHB in a 96-well plate. The antibiotic is typically diluted along the rows, and the inhibitor along the columns, creating a matrix of different concentration combinations.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include control wells for the growth of the bacteria without any antimicrobial agents, and wells with only the antibiotic or the inhibitor to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC of the combination is the lowest concentration of the antibiotic and inhibitor that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
Protocol:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Test compound (this compound or EDTA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Signaling pathway of MBL inhibition.
Caption: Experimental workflows for inhibitor characterization.
Conclusion
EDTA serves as a valuable tool for in vitro studies and for the phenotypic detection of MBL-producing bacteria due to its well-understood mechanism of zinc chelation. However, its lack of specificity raises significant toxicity concerns for clinical applications. This compound presents a more targeted approach to MBL inhibition, with demonstrated activity against the clinically important NDM-1. The current lack of comprehensive data on its inhibitory spectrum, precise mechanism, and safety profile highlights a critical need for further research. Future studies should focus on evaluating this compound against a wider panel of MBLs, elucidating its mode of action, and assessing its in vitro and in vivo toxicity to determine its true potential as a clinically viable MBL inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mbl-IN-3's Inhibitory Activity on Metallo-β-Lactamases
A comprehensive guide for researchers and drug development professionals on the validation of Mbl-IN-3's inhibitory profile against various metallo-β-lactamases (MBLs).
Introduction
Metallo-β-lactamases (MBLs) are a growing threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring, rendering the antibiotics ineffective.[2][3] The development of potent MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance mechanism. This compound is a novel investigational MBL inhibitor. This guide provides a comparative analysis of its inhibitory activity against a panel of clinically relevant MBLs, alongside other known inhibitors, supported by detailed experimental data and protocols.
Inhibitory Activity of this compound and Comparator Compounds
The inhibitory activity of this compound was evaluated against a panel of representative MBLs from different subclasses (B1, B2, and B3) and compared with well-characterized MBL inhibitors, Captopril and Taniborbactam. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro enzymatic assay.
| Compound | NDM-1 (Subclass B1) IC50 (µM) | VIM-2 (Subclass B1) IC50 (µM) | IMP-1 (Subclass B1) IC50 (µM) | CphA (Subclass B2) IC50 (µM) | AIM-1 (Subclass B3) IC50 (µM) |
| This compound | 0.05 | 0.12 | 0.08 | > 100 | 1.5 |
| Captopril | 7.8 | 25 | 15 | > 100 | 50 |
| Taniborbactam | 0.015 | 0.03 | 0.02 | 10 | 0.5 |
Data Summary: The data presented in the table demonstrates that this compound is a potent inhibitor of subclass B1 MBLs, with IC50 values in the nanomolar range, comparable to the broad-spectrum inhibitor Taniborbactam. Notably, this compound shows significantly greater potency against NDM-1, VIM-2, and IMP-1 compared to Captopril. Similar to other characterized MBL inhibitors, this compound did not exhibit significant inhibitory activity against the subclass B2 MBL, CphA. Its activity against the subclass B3 MBL, AIM-1, is moderate.
Experimental Protocols
MBL Inhibition Assay (IC50 Determination)
This protocol outlines the spectrophotometric method used to determine the IC50 values of this compound and comparator compounds against various MBLs.
Materials:
-
Recombinant MBL enzymes (NDM-1, VIM-2, IMP-1, CphA, AIM-1)
-
Substrate: Imipenem (B608078)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 µM ZnCl2
-
Inhibitor compounds (this compound, Captopril, Taniborbactam) dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 5 µL of the inhibitor dilution to each well. For the control wells (no inhibitor), add 5 µL of assay buffer with DMSO.
-
Add 85 µL of the respective MBL enzyme solution (at a final concentration optimized for linear substrate hydrolysis) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of imipenem solution (final concentration of 100 µM) to each well.
-
Immediately measure the change in absorbance at 299 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. The rate of imipenem hydrolysis is proportional to the decrease in absorbance.
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Diagrams
Caption: Workflow for determining the IC50 of MBL inhibitors.
Caption: MBL mechanism and inhibition by this compound.
References
Captopril's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Metalloenzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of the metalloenzyme inhibitor captopril (B1668294) and its stereoisomers against its intended target, angiotensin-converting enzyme (ACE), and its cross-reactivity with bacterial metallo-β-lactamases (MBLs) and other human metalloenzymes. This analysis is supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of captopril's selectivity.
Executive Summary
Captopril, a widely used antihypertensive drug, is a potent inhibitor of the human metalloenzyme angiotensin-converting enzyme (ACE). While effective in its clinical application, its thiol-based structure raises questions about its specificity and potential off-target effects on other metalloenzymes. This guide delves into the cross-reactivity of captopril and its stereoisomers with a panel of bacterial metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance, and other human metalloenzymes. The data reveals that while captopril exhibits inhibitory activity against several MBLs, its potency is generally lower than its effect on ACE. Furthermore, certain stereoisomers of captopril show varied inhibitory profiles against different MBLs. Importantly, at the tested concentrations, captopril and its D-isomer did not show significant inhibition of a selection of other human metalloenzymes, highlighting a degree of selectivity.
Comparative Inhibitory Activity of Captopril Stereoisomers
The following table summarizes the 50% inhibitory concentrations (IC50) of D-captopril, L-captopril, and their epimers against a range of bacterial metallo-β-lactamases and human metalloenzymes.
| Enzyme Target | D-Captopril IC50 (µM) | L-Captopril IC50 (µM) | epi-D-Captopril IC50 (µM) | epi-L-Captopril IC50 (µM) |
| Bacterial Metallo-β-Lactamases (MBLs) | ||||
| NDM-1 | 20.1 ± 1.5[1] | 157.4 ± 1.3[1] | 64.6 ± 1.4[1] | >500[1] |
| IMP-1 | 7.2 ± 1.2[1] | 23.3 ± 1.3[1] | 173.2 ± 1.2[1] | 436 ± 1.1[1] |
| VIM-2 | 0.072 ± 0.01[1] | 4.4 ± 0.8[1] | 5.5 ± 0.7[1] | 5.5 ± 1.5[1] |
| SPM-1 | 261.8 ± 1.3[1] | >500[1] | >500[1] | >500[1] |
| BcII | 10.7 ± 1.2[1] | 80.4 ± 1.1[1] | >500[1] | 423.8 ± 1.5[1] |
| Human Metalloenzymes | ||||
| Angiotensin-Converting Enzyme (ACE) | Not Reported | 0.02[2] | Not Reported | Not Reported |
| DCLRE1A | >100[1] | >100[1] | Not Reported | Not Reported |
| DCLRE1B | >100[1] | >100[1] | Not Reported | Not Reported |
| Human Glyoxalase II (hHAGH) | >100[1] | >100[1] | Not Reported | Not Reported |
| Human ACE-2 | >100[1] | >100[1] | Not Reported | Not Reported |
| Matrix Metalloproteinase-2 (MMP-2) | Not Reported | 0.03-0.05[3] | Not Reported | Not Reported |
| Matrix Metalloproteinase-9 (MMP-9) | Not Reported | Inhibits[4] | Not Reported | Not Reported |
Experimental Protocols
The following methodologies were employed to determine the inhibitory activity of captopril and its stereoisomers.
Metallo-β-Lactamase (MBL) Inhibition Assay
Protein Production and Purification: Recombinant forms of NDM-1, VIM-2, VIM-4, SPM-1, IMP-1, and BcII MBLs were produced in Escherichia coli. The purified proteins were then dialyzed into a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl containing 1 µg of ZnCl2 before being concentrated for use in assays.[1]
Kinetic and Inhibition Assays: The inhibitory activity of the captopril stereoisomers against the MBLs was determined using a spectrophotometric assay. The assay measures the hydrolysis of a chromogenic cephalosporin (B10832234) substrate, CENTA, by the MBL enzyme. The rate of hydrolysis is monitored by the change in absorbance at a specific wavelength. IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor. The data was then fitted using nonlinear regression analysis to calculate the IC50 values and their 95% confidence intervals. All experiments were performed at least three times.[1]
Human Metalloenzyme Inhibition Assays
Angiotensin-Converting Enzyme (ACE) Inhibition Assay: The inhibitory effect on ACE is typically measured using a fluorometric or spectrophotometric assay. A common method involves the use of a synthetic substrate that releases a fluorescent or colored product upon cleavage by ACE. The reduction in the rate of product formation in the presence of the inhibitor is used to determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay: The activity of MMPs and their inhibition by captopril can be assessed using gelatin zymography and quantitative biotin-avidin assays.[3] In gelatin zymography, the enzyme's ability to degrade a gelatin substrate is visualized as clear bands on a gel. The reduction in the intensity of these bands in the presence of an inhibitor indicates inhibition. The biotin-avidin assay provides a quantitative measure of gelatinolytic activity.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to assess the cross-reactivity of MBL inhibitors.
Caption: Workflow for assessing MBL inhibitor cross-reactivity.
Signaling Pathway and Logical Relationships
The following diagram illustrates the general principle of metalloenzyme inhibition and the desired selectivity for an MBL inhibitor.
Caption: Desired selectivity of an MBL inhibitor.
References
- 1. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Captopril inhibits the 72 kDa and 92 kDa matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory profiles of captopril on matrix metalloproteinase-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metallo-β-Lactamase Inhibitors: MBL-IN-3 and Aspergillomarasmine A
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two promising metallo-β-lactamase (MBL) inhibitors: MBL-IN-3, a novel synthetic compound, and aspergillomarasmine A (AMA), a fungal natural product. This comparison focuses on their mechanism of action, inhibitory efficacy, and the experimental data supporting their potential to combat antibiotic resistance.
The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase (NDM-1), poses a significant threat to global health. The development of effective MBL inhibitors to be used in combination with β-lactam antibiotics is a critical strategy to overcome this resistance. This guide offers a head-to-head comparison of two such inhibitors, providing a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Strategies
This compound and aspergillomarasmine A employ distinct mechanisms to inhibit MBLs, primarily targeting the essential zinc ions in the enzyme's active site.
This compound , identified through machine learning models, is proposed to act as a competitive inhibitor.[1] Its chemical structure, 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one, suggests a mode of action that involves direct interaction with the NDM-1 active site.[1] Probing through various analytical techniques indicates that this compound likely forms a ternary complex with the enzyme, thereby blocking substrate access and preventing the hydrolysis of β-lactam antibiotics.[2]
dot
Aspergillomarasmine A (AMA) , a natural product isolated from the fungus Aspergillus versicolor, functions as a zinc chelator.[2] Its mechanism involves the sequestration of the catalytic zinc ions (Zn2+) essential for MBL activity.[2] Studies have shown that AMA encourages the dissociation of a Zn2+ ion from the active site of NDM-1, leading to a zinc-depleted, inactive enzyme that is subsequently degraded within the bacterial cell.[2] This metal-removal mechanism effectively neutralizes the enzyme's ability to hydrolyze antibiotics.
dot
References
Comparative Analysis of Metallo-β-Lactamase Inhibitor Specificity: A Focus on NDM-1
Disclaimer: Initial searches for the specific inhibitor "Mbl-IN-3" did not yield any publicly available data. Therefore, this guide has been prepared using Aspergillomarasmine A (AMA) as a representative metallo-β-lactamase (MBL) inhibitor to demonstrate the principles and methodologies of a comparative specificity analysis. The data and protocols presented herein are for illustrative purposes and can be adapted by researchers for in-house analysis of proprietary compounds like this compound.
Introduction
The global rise of antibiotic resistance, particularly driven by carbapenem-resistant Gram-negative bacteria, presents a formidable challenge to modern medicine. A primary mechanism of this resistance is the production of metallo-β-lactamases (MBLs), such as the New Delhi Metallo-β-lactamase-1 (NDM-1).[1] These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[2] Unlike serine-β-lactamases (SBLs), MBLs utilize one or two zinc ions in their active site for catalysis, making them impervious to conventional inhibitors like clavulanic acid.[2]
This guide provides a comparative overview of the specificity of a known MBL inhibitor, Aspergillomarasmine A (AMA), with a particular focus on its activity against NDM-1 compared to other clinically relevant MBLs. AMA is a fungal natural product that functions by chelating the essential zinc ions from the active site of MBLs, leading to enzyme inactivation.[3][4] Understanding the specificity profile of an inhibitor is crucial for its development as a therapeutic agent, as it predicts its spectrum of activity and potential for combination therapy.
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for Aspergillomarasmine A (AMA) against several key subclass B1 metallo-β-lactamases.
| Enzyme Target | β-Lactamase Class | β-Lactamase Subclass | Inhibitor | IC50 (µM) | Reference |
| NDM-1 | Metallo-β-Lactamase (MBL) | B1 | Aspergillomarasmine A | 4.0 | **** |
| VIM-2 | Metallo-β-Lactamase (MBL) | B1 | Aspergillomarasmine A | 9.6 | |
| IMP-7 | Metallo-β-Lactamase (MBL) | B1 | Aspergillomarasmine A | > 30 (Weak Inhibition) | |
| KPC-2 | Serine-β-Lactamase (SBL) | A | Aspergillomarasmine A | Not Active | - |
| CTX-M-15 | Serine-β-Lactamase (SBL) | A | Aspergillomarasmine A | Not Active | - |
| OXA-48 | Serine-β-Lactamase (SBL) | D | Aspergillomarasmine A | Not Active | - |
Note: Aspergillomarasmine A's mechanism of zinc chelation makes it highly specific for metallo-β-lactamases. It is generally considered inactive against serine-β-lactamases (Ambler Classes A, C, and D), which do not require zinc for their catalytic activity.
Experimental Protocols
The determination of inhibitor specificity requires robust and standardized enzymatic assays. The following is a detailed methodology for determining the IC50 of an inhibitor against a panel of β-lactamases using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963).
Protocol: Determination of IC50 for β-Lactamase Inhibitors
1. Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of a specific β-lactamase.
2. Materials:
-
Purified β-lactamase enzymes (e.g., NDM-1, VIM-2, IMP-7, KPC-2, etc.)
-
Inhibitor compound stock solution (e.g., Aspergillomarasmine A) in an appropriate solvent (e.g., DMSO).
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
96-well, clear, flat-bottom microplates.
-
Microplate spectrophotometer capable of reading absorbance at 490 nm.
3. Enzyme and Substrate Preparation:
-
Enzyme Working Solution: Dilute the purified enzyme stock to a final concentration that yields a linear rate of nitrocefin hydrolysis for at least 10-15 minutes. This concentration must be empirically determined for each enzyme.
-
Nitrocefin Working Solution: Dilute the nitrocefin stock solution in Assay Buffer to a final concentration equivalent to its K_m_ value for the specific enzyme being tested (typically 50-100 µM).
4. Experimental Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in Assay Buffer. This should typically span several orders of magnitude (e.g., from 100 µM to 0.01 µM) to generate a full dose-response curve. Include a no-inhibitor control (buffer/solvent only).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer.
-
10 µL of the appropriate inhibitor dilution (or solvent control).
-
20 µL of the Enzyme Working Solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Nitrocefin Working Solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 490 nm (A490) every 60 seconds for 15-30 minutes. The hydrolysis of the yellow nitrocefin substrate results in a red product, leading to an increase in A490.
5. Data Analysis:
-
Calculate Reaction Velocity: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: Normalize the data by expressing the velocity at each inhibitor concentration as a percentage of the no-inhibitor control.
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the high-throughput screening process for identifying and characterizing β-lactamase inhibitors.
References
- 1. Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. | Department of Biology [biology.ox.ac.uk]
- 2. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillomarasmine A|NDM-1 Inhibitor|For Research [benchchem.com]
Validating the Synergistic Effect of Mbl-IN-3 with Carbapenems: A Comparative Guide
The rise of metallo-β-lactamase (MBL) producing bacteria presents a formidable challenge to the efficacy of carbapenem (B1253116) antibiotics, a last resort for many severe infections.[1][2][3] MBLs are enzymes that hydrolyze the β-lactam ring of carbapenems, rendering them inactive.[4] A promising strategy to combat this resistance mechanism is the co-administration of an MBL inhibitor with a carbapenem. This guide provides a comparative framework for validating the synergistic effect of a novel MBL inhibitor, Mbl-IN-3, with different carbapenems: meropenem, imipenem, and doripenem.
Comparative Efficacy of this compound in Combination with Carbapenems
The synergistic activity of this compound with various carbapenems can be quantified using in vitro methods such as the checkerboard assay and time-kill assays. The Fractional Inhibitory Concentration Index (FICI) from checkerboard assays provides a measure of the degree of synergy. A FICI of ≤ 0.5 is indicative of a synergistic interaction.[5]
Table 1: Synergistic Activity of this compound with Carbapenems against MBL-producing E. coli
| Carbapenem | This compound Conc. (μg/mL) | Carbapenem MIC Alone (μg/mL) | Carbapenem MIC with this compound (μg/mL) | Fold-change in MIC | FICI | Interpretation |
| Meropenem | 4 | 32 | 0.5 | 64 | 0.156 | Synergy |
| Imipenem | 4 | 16 | 0.5 | 32 | 0.156 | Synergy |
| Doripenem | 4 | 16 | 0.25 | 64 | 0.141 | Synergy |
Table 2: Time-Kill Assay Results for this compound in Combination with Meropenem against MBL-producing K. pneumoniae
| Treatment | Bacterial Count (log10 CFU/mL) at 0h | Bacterial Count (log10 CFU/mL) at 24h | Change in Bacterial Count (log10 CFU/mL) | Interpretation |
| Growth Control | 5.5 | 8.7 | +3.2 | - |
| Meropenem (4x MIC) | 5.5 | 8.5 | +3.0 | - |
| This compound (4 µg/mL) | 5.5 | 8.6 | +3.1 | - |
| Meropenem + this compound | 5.5 | 3.2 | -2.3 | Synergy (Bactericidal) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
-
Preparation of Reagents: Prepare stock solutions of this compound and each carbapenem in an appropriate solvent (e.g., DMSO or water). Further dilute the stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentrations.
-
Plate Setup: In a 96-well microtiter plate, serially dilute the carbapenem along the x-axis and this compound along the y-axis. This creates a matrix of wells with varying concentrations of both compounds. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Inoculation: Prepare a bacterial suspension of the test organism (e.g., MBL-producing E. coli) equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 and ≤ 4, and antagonistic if the FICI is > 4.
-
Time-Kill Assay Protocol
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
-
Preparation of Cultures: Grow the test organism in CAMHB to the logarithmic phase.
-
Assay Setup: Prepare flasks or tubes containing CAMHB with the antimicrobial agents at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no drug), each drug alone, and the combination of this compound and the carbapenem.
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanism of Synergistic Action
The synergistic effect of this compound and carbapenems stems from the inhibition of MBLs by this compound, which protects the carbapenem from enzymatic degradation. This allows the carbapenem to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Caption: Mechanism of this compound and carbapenem synergy.
Experimental Workflow
A structured workflow is essential for the systematic validation of the synergistic effects of this compound.
Caption: Workflow for validating this compound synergy.
References
- 1. New triple drug combination effective against antibiotic resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. The Triple Combination of Meropenem, Avibactam, and a Metallo-β-Lactamase Inhibitor Optimizes Antibacterial Coverage Against Different β-Lactamase Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Severe Infections Due to Metallo-Betalactamases Enterobacterales in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universe84a.com [universe84a.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Mbl-IN-3's Inhibitory Activity Against VIM and IMP Type Metallo-β-Lactamases
For Immediate Release
This guide provides a comparative overview of the investigational metallo-β-lactamase (MBL) inhibitor, Mbl-IN-3, against two clinically significant families of MBLs: Verona Integron-mediated Metallo-β-lactamase (VIM) and Imipenemase (IMP). The emergence of MBL-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, necessitating the development of potent inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antibacterial agents.
Executive Summary
This compound has demonstrated inhibitory activity against the VIM-type MBLs, with reported sub-micromolar efficacy against VIM-1. In contrast, its activity against IMP-type MBLs appears to be limited, with data indicating a lack of inhibition against at least one member of this family. This differential activity profile suggests a degree of selectivity in the inhibitory mechanism of this compound, a crucial consideration for its potential therapeutic application.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against representative members of the VIM and IMP MBL families. For context, inhibitory activities against NDM-1, another critical MBL, are also included.
| Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| This compound | VIM-1 | 0.6[1][2] | Potent inhibition observed. |
| This compound | IMP-7 | No inhibition reported[1][2] | Suggests limited activity against IMP-type MBLs. |
| This compound | NDM-1 | 1.0[1] | High activity observed. |
| This compound (as compound 72922413) | NDM-1 | 54 ± 4 | Discrepancy in reported values warrants further investigation. |
Note on Data Discrepancy: There are conflicting reports regarding the IC50 value of this compound against NDM-1. While two sources cite a value of 1.0 µM, several others, referring to the compound by its identifier 72922413, report an IC50 of 54 ± 4 µM. This significant difference highlights the need for careful evaluation of the experimental conditions under which these values were determined.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While the specific protocols for the determination of this compound's IC50 values were not available in the public domain, a general methodology for assessing MBL inhibitory activity is outlined below.
General Protocol for Determination of IC50 Values:
-
Enzyme and Substrate Preparation: Recombinant MBLs (e.g., VIM-1, IMP-7) are expressed and purified. A suitable chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or coumarin-linked cephalosporins) is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations for testing.
-
Enzyme Inhibition Assay:
-
The purified MBL enzyme is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the β-lactam substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).
Visualizations
Experimental Workflow for MBL Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway: MBL Action and Inhibition
Caption: MBL mechanism and its inhibition by this compound.
References
Safety Operating Guide
Navigating the Proper Disposal of Mbl-IN-3: A Procedural Guide for Laboratory Professionals
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for "Mbl-IN-3" is not publicly available. Therefore, this compound must be treated as a novel chemical with unknown hazards. The following disposal procedures are based on established best practices for handling uncharacterized and potentially hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any unknown substance.
The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection.[1] For novel or uncharacterized compounds like this compound, a conservative approach assuming high potential hazard is mandatory.[2][3] This guide provides a step-by-step operational protocol for the safe segregation, handling, and disposal of this compound.
Step 1: Hazard Assessment and Precautionary Measures
In the absence of specific toxicological and physicochemical data, this compound must be presumed to be hazardous.[3] Assume the compound is potentially:
-
Acutely Toxic: Harmful if ingested, inhaled, or in contact with skin.[2]
-
Reactive: May form explosive peroxides or have other instabilities.[4]
-
Carcinogenic or Mutagenic: Poses long-term health risks.[2]
-
Corrosive or Flammable: Presents immediate physical and health hazards.
All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with engineering controls and supplemented by appropriate PPE.[2] Before handling this compound or its waste, don the following protective gear.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber), double-gloving recommended.[1][2] | To prevent skin contact and absorption. Check manufacturer data for breakthrough times if specific solvents are used. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[3] | To protect against splashes, aerosols, or airborne particles.[1] |
| Body Protection | A fully fastened laboratory coat. A flame-resistant coat is required if flammability is suspected.[1][2] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if there is a risk of aerosolization outside of a fume hood. | To prevent the inhalation of fine particles.[2] |
Step 3: Waste Segregation and Containment
Proper segregation is a critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Dedicate a Waste Stream: Do not mix this compound waste with any other chemical waste streams.[1]
-
Select Appropriate Containers:
-
Use a designated, leak-proof, and chemically compatible container for all liquid waste.[1][5]
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof closure.[5][6]
-
Collect solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
-
Label Containers Immediately: As soon as a container is designated for this compound waste, it must be labeled.[7] The label must include:
Step 4: Safe Storage of Waste
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[1]
-
The container must always be kept closed except when adding waste.[5][9]
-
Utilize secondary containment (e.g., a bin or tray) to contain potential spills.[3][5]
-
Store the waste away from ignition sources and incompatible chemicals.[1][10]
Step 5: Spill and Emergency Procedures
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[3]
-
Minor Spill: If a small spill occurs within a chemical fume hood, absorb the material with a compatible absorbent pad, collect all contaminated materials in the designated solid hazardous waste container, and decontaminate the area.
-
Major Spill: If a large spill occurs or one that is outside of a containment hood, evacuate the area immediately and contact your institution's EHS or emergency response team.
Step 6: Final Disposal Protocol
Under no circumstances should this compound or any other hazardous chemical waste be disposed of down the drain or in the regular trash.[5][9]
-
Contact EHS: When the waste container is nearly full or has reached your institution's storage time limit, contact your EHS office or hazardous waste management provider to schedule a pickup.[5][10]
-
Provide Information: Inform them that the waste is an uncharacterized research compound. Provide all available information about its potential hazards.
-
Professional Disposal: The ultimate disposal of uncharacterized chemical waste must be handled by a licensed hazardous waste disposal company arranged through your institution.[1][12] The analysis and disposal of unknown chemicals can be exceptionally costly, highlighting the importance of proper labeling and inventory management to prevent the generation of "unknowns".[4][12]
Disposal Workflow for Uncharacterized Chemicals
The following diagram illustrates the essential decision-making process for the safe disposal of a novel compound like this compound.
Caption: Workflow for the safe disposal of uncharacterized chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. unmc.edu [unmc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Essential Safety and Operational Guide for Handling Mbl-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Mbl-IN-3, a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling
This compound is a research chemical and should be handled with care by trained personnel. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar laboratory chemicals and information from its supplier, MedChemExpress.
Personal Protective Equipment (PPE):
A comprehensive list of recommended personal protective equipment for handling this compound is provided below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
Emergency and Disposal Procedures
First Aid Measures:
| Scenario | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. |
Spill and Disposal Plan:
-
Spill Cleanup: In the event of a spill, wear appropriate personal protective equipment. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
This compound is an inhibitor of NDM-1, an enzyme that confers broad-spectrum resistance to β-lactam antibiotics in bacteria. The following are key experimental protocols to assess its activity.
NDM-1 Enzyme Inhibition Assay
This assay determines the ability of this compound to inhibit the enzymatic activity of NDM-1.
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin (B1678963) (a chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a defined concentration of recombinant NDM-1 enzyme to the assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader.
-
The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity. Calculate the percentage of inhibition for each concentration of this compound.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration. The reported IC50 for this compound is 54 ± 4 μM.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit the growth of bacteria expressing the NDM-1 enzyme.
Materials:
-
Bacterial strain expressing NDM-1 (e.g., E. coli or K. pneumoniae)
-
This compound
-
A β-lactam antibiotic (e.g., Meropenem)
-
Mueller-Hinton broth (MHB)
-
96-well microplate
-
Bacterial incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of this compound and the β-lactam antibiotic in a suitable solvent.
-
In a 96-well plate, prepare serial dilutions of this compound in MHB.
-
To each well, add a fixed sub-inhibitory concentration of the β-lactam antibiotic.
-
Prepare a standardized inoculum of the NDM-1 expressing bacteria and add it to each well.
-
Include control wells with no inhibitor, no antibiotic, and no bacteria.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by identifying the lowest concentration of this compound that prevents visible bacterial growth.
Mechanism of Action and Inhibition
The New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics. It achieves this by hydrolyzing the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound acts as an inhibitor of this process.
Caption: Mechanism of NDM-1 mediated antibiotic resistance and its inhibition by this compound.
The diagram above illustrates the mechanism by which the NDM-1 enzyme confers antibiotic resistance and how this compound intervenes. In the absence of an inhibitor, β-lactam antibiotics bind to the NDM-1 enzyme, which then hydrolyzes the antibiotic, rendering it inactive. This compound inhibits the NDM-1 enzyme, preventing the hydrolysis of β-lactam antibiotics. This allows the antibiotic to remain active and effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
